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Core Science & Biosynthesis

Foundational

Hydrolysis of Methoxymethyl Trifluoromethanesulfonate and its Byproducts: A Technical Guide

Executive Summary In advanced organic synthesis and active pharmaceutical ingredient (API) development, the methoxymethyl (MOM) ether is a ubiquitous protecting group. However, the reagent frequently utilized for its ins...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the methoxymethyl (MOM) ether is a ubiquitous protecting group. However, the reagent frequently utilized for its installation—methoxymethyl trifluoromethanesulfonate (MOM-OTf)—presents significant handling and quenching challenges. Due to its extreme electrophilicity, unreacted MOM-OTf undergoes a rapid, highly exothermic hydrolysis cascade upon aqueous workup.

Novice chemists often focus solely on the forward methoxymethylation reaction, neglecting the reactive byproducts generated during the quench. This oversight frequently leads to unexplained yield drops, product degradation, or hazardous thermal runaway. As an Application Scientist, I have designed this whitepaper to elucidate the mechanistic causality behind MOM-OTf hydrolysis, profile its reactive byproducts, and provide a field-proven, self-validating protocol for safe reaction quenching.

Mechanistic Causality: The Hydrolysis Pathway

To control a reaction, one must first understand the thermodynamic and kinetic drivers of the reagents involved. MOM-OTf is an exceptionally potent electrophile because it exists in equilibrium with its highly reactive oxonium and carbenium ion forms[1]. The triflate anion ( CF3​SO3−​ ) is a superb leaving group, making the molecule highly susceptible to nucleophilic attack by moisture or aqueous quenching agents.

When water is introduced to a system containing MOM-OTf, a rapid hydrolysis event occurs, yielding two immediate products:

  • Trifluoromethanesulfonic acid (TfOH)

  • Methoxymethanol ( CH3​OCH2​OH )

Methoxymethanol is a transient hemiacetal. It is thermodynamically unstable and rapidly undergoes unimolecular decomposition to yield formaldehyde and methanol [2]. This decomposition pathway has been extensively fingerprinted via photoionization mass spectrometry, confirming the spontaneous generation of these C1 and C2 oxygenates in reactive mixtures[3].

Hydrolysis_Pathway MOM_OTf MOM-OTf (Highly Reactive Electrophile) Hemiacetal Methoxymethanol (Transient Hemiacetal) MOM_OTf->Hemiacetal Nucleophilic Attack by H2O TfOH Triflic Acid (Superacid Byproduct) MOM_OTf->TfOH Expulsion of Leaving Group H2O H2O (Aqueous Quench / Moisture) Formaldehyde Formaldehyde (Electrophilic Cross-linker) Hemiacetal->Formaldehyde Unimolecular Decomposition Methanol Methanol (Nucleophilic Solvent) Hemiacetal->Methanol Unimolecular Decomposition

Fig 1: Mechanistic causality of MOM-OTf hydrolysis and the subsequent degradation of methoxymethanol.

Byproduct Profiling & Impact Analysis

The hydrolysis of MOM-OTf does not simply "destroy" the reagent; it transforms it into three distinct chemical species, each capable of ruining a synthetic step if left unmanaged. Synthesizing technical accuracy with practical laboratory experience requires us to profile these byproducts and engineer mitigation strategies.

Quantitative Data & Byproduct Properties
ByproductChemical FormulaMolar MasspKa / Reactivity ProfileImpact on Reaction MixtureMitigation Strategy
Triflic Acid CF3​SO3​H 150.08 g/mol pKa -14 (Superacid)Induces premature deprotection of acid-sensitive groups, ether cleavage, and runaway polymerization.Pre-quench with an anhydrous amine base (e.g., Et3​N ) prior to aqueous addition.
Formaldehyde CH2​O 30.03 g/mol Highly ElectrophilicCross-links primary/secondary amines; reacts with strong nucleophiles to form unwanted adducts.Wash the organic phase with saturated aqueous NaHSO3​ to form water-soluble bisulfite adducts.
Methanol CH3​OH 32.04 g/mol Weakly NucleophilicCompetes for unquenched electrophiles; alters solvent polarity and phase separation dynamics.Easily removed via standard aqueous partitioning and subsequent in vacuo concentration.

Field-Proven Experimental Protocols: Safe Quenching

A robust experimental protocol must be a self-validating system. The following workflow is designed not just to outline what to do, but to establish the causality behind each operational choice.

Step-by-Step Quenching Methodology
  • Thermal Control (Cryogenic Cooling):

    • Action: Cool the active reaction mixture containing excess MOM-OTf to between -78 °C and 0 °C (depending on solvent freezing points).

    • Causality: The hydrolysis of MOM-OTf is violently exothermic. Lowering the thermal energy of the system prevents solvent boil-off and suppresses the kinetic rate of unwanted side reactions during the quench.

  • Pre-Neutralization (Amine Base Addition):

    • Action: Dropwise addition of 2.0 – 3.0 equivalents (relative to excess MOM-OTf) of an anhydrous amine base, such as Triethylamine ( Et3​N ) or N,N-Diisopropylethylamine (DIPEA).

    • Causality: This is the most critical step. If water is added first, the localized generation of superacidic TfOH will immediately catalyze the cleavage of the newly installed MOM ether. By adding the amine base before water, any TfOH generated upon subsequent hydrolysis is instantaneously deprotonated into a benign trialkylammonium triflate salt.

  • Aqueous Hydrolysis:

    • Action: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality: Water acts as the nucleophile to break down the remaining MOM-OTf into methoxymethanol. The bicarbonate provides an alkaline buffer to ensure the aqueous phase remains strictly basic, further protecting acid-sensitive functional groups.

  • Phase Separation & Electrophile Scavenging:

    • Action: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bisulfite ( NaHSO3​ ), followed by brine.

    • Causality: While methanol and salts partition easily into the aqueous layer, formaldehyde can linger in the organic phase. The bisulfite wash chemically converts formaldehyde into a highly polar, water-soluble bisulfite adduct, permanently removing the electrophilic threat from your target API.

Quenching_Protocol Step1 1. Active Reaction Mixture (Contains unreacted MOM-OTf) Step2 2. Cryogenic Cooling (-78°C to 0°C) Step1->Step2 Control Exotherm Step3 3. Add Amine Base (Et3N / DIPEA) (Pre-neutralization) Step2->Step3 Prevent Acid Catalysis Step4 4. Add Saturated NaHCO3 (aq) (Hydrolysis & Quench) Step3->Step4 Safe Hydrolysis Step5 5. Phase Separation (Extraction) Step4->Step5 Partition Byproducts Org Organic Phase (Target Product) Step5->Org Aq Aqueous Phase (Salts, CH2O, MeOH) Step5->Aq

Fig 2: Self-validating experimental workflow for the safe quenching and extraction of MOM-OTf reactions.

Analytical Validation of the Quench

To ensure the trustworthiness of the workflow, scientists must validate the complete removal of byproducts before proceeding to the next synthetic step:

  • 19F NMR Spectroscopy: A rapid 19F NMR of the crude organic phase will confirm the absence of the triflate signal ( -74 ppm), validating that all TfOH has been successfully partitioned into the aqueous waste.

  • 1H NMR Spectroscopy: The absence of a sharp singlet at 9.7 ppm confirms that formaldehyde has been successfully scavenged by the bisulfite wash.

By adhering to this causality-driven approach, researchers can utilize the powerful electrophilicity of MOM-OTf while completely neutralizing the liabilities of its hydrolysis byproducts.

References

  • Title: The carbenium ion - oxonium ion exchange processes related to vinyl and ring-opening polymerization Source: Macromolecular Symposia URL: [Link]

  • Title: Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2-Methoxyethanol Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: The photoionization of methoxymethanol: Fingerprinting a reactive C2 oxygenate in a complex reactive mixture Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

Sources

Exploratory

The Nucleofugic Apex: Discovery, Kinetics, and Application of Triflate Esters in Organic Synthesis

Executive Summary The advent of the trifluoromethanesulfonate (triflate) group marks one of the most significant leaps in synthetic organic chemistry. By transforming unreactive hydroxyl groups into "super-leaving groups...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of the trifluoromethanesulfonate (triflate) group marks one of the most significant leaps in synthetic organic chemistry. By transforming unreactive hydroxyl groups into "super-leaving groups," triflate esters have unlocked previously inaccessible pathways in solvolysis, natural product synthesis, and transition-metal cross-coupling. This whitepaper explores the historical discovery of triflic acid, the thermodynamic causality behind its nucleofugality, and provides field-proven, self-validating protocols for the synthesis and application of triflate esters.

Historical Genesis: From Obscure Acid to Synthetic Staple

The history of the triflate group begins with the discovery of its conjugate acid. In 1954, R. N. Haszeldine and J. M. Kidd first synthesized trifluoromethanesulfonic acid (triflic acid) by oxidizing bis(trifluoromethyl) disulfide 1. Initially viewed as a chemical curiosity, its extraordinary acidity ( pKa​≈−14 ) soon caught the attention of physical organic chemists.

By the late 1960s and early 1970s, pioneers like Peter J. Stang and Thomas E. Dueber began systematically exploring the esters of triflic acid 2. They discovered that the extreme stability of the triflate anion could be harnessed to drive thermodynamically unfavorable reactions forward. This realization birthed the era of the "super-leaving group," allowing chemists to perform nucleophilic substitutions on sterically hindered or electronically deactivated substrates that were entirely inert to traditional halides or tosylates.

Mechanistic Superiority: The Kinetics of Nucleofugality

To understand why triflates are superior, one must examine the causality of leaving group ability. A leaving group's efficacy (nucleofugality) is inversely proportional to its basicity.

When a carbon-oxygen bond cleaves during an SN​1 , SN​2 , or E1 reaction, the departing group must stabilize the resulting negative charge. In a triflate ester ( R−OTf ), the highly electronegative trifluoromethyl ( −CF3​ ) group exerts a massive inductive electron-withdrawing effect. Concurrently, the sulfonate core delocalizes the negative charge across three equivalent oxygen atoms via resonance. This dual stabilization renders the triflate anion ( CF3​SO3−​ ) an exceptionally weak base, dramatically lowering the activation energy ( Ea​ ) of the transition state during bond cleavage.

Quantitative Kinetic Comparison

The kinetic impact of this stabilization is staggering. As demonstrated in comparative solvolysis studies, alkyl triflates react orders of magnitude faster than their halogen or conventional sulfonate counterparts 3.

Table 1: Relative Solvolysis Rates of Common Leaving Groups

Leaving GroupChemical StructureRelative Solvolysis RateConjugate Acid pKa​
Benzoate PhCOO− 1 (Baseline) 4.2
Chloride Cl− 104 −7.0
Bromide Br− 105 −9.0
Iodide I− 106 −10.0
Tosylate p-MeC6​H4​SO3−​ 1011 −2.8
Triflate CF3​SO3−​ 1016 −14.0

Data illustrates that triflates accelerate solvolysis by a factor of 105 compared to tosylates, enabling reactions at cryogenic temperatures.

Experimental Methodology: Synthesis of Primary Alkyl Triflates

Synthesizing alkyl triflates is notoriously difficult due to their extreme lability toward nucleophilic attack, including hydrolysis by ambient moisture. Traditional protocols utilizing pyridine as a base often fail for primary alcohols because the nucleophilic pyridine attacks the newly formed triflate, yielding an unwanted pyridinium salt.

To circumvent this, the following self-validating protocol utilizes a polymeric base, poly(4-vinylpyridine), based on the optimized methodology by Ross et al. .

Causality Behind Experimental Choices:
  • Polymeric Base: Poly(4-vinylpyridine) acts strictly as a localized Brønsted base to scavenge the triflic acid byproduct. Because it is insoluble, it cannot act as a dissolved nucleophile, and it allows for purification by simple filtration—completely avoiding aqueous workups that would destroy the product.

  • Cryogenic Temperatures (-78 °C): The reaction between an alcohol and trifluoromethanesulfonic anhydride ( Tf2​O ) is violently exothermic. Low temperatures suppress E2 elimination side-reactions and prevent thermal degradation of the ester.

Step-by-Step Protocol
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1.0 mmol of the primary alcohol in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 mmol (by weight equivalent) of oven-dried poly(4-vinylpyridine) to the stirring solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of −78 °C .

  • Electrophile Addition: Using a gas-tight syringe, add 1.2 mmol of Tf2​O dropwise over 10 minutes.

  • Incubation: Allow the reaction to stir for 30 minutes at −78 °C , then slowly warm to 0 °C over 1 hour.

  • Filtration: Rapidly filter the mixture through a pad of anhydrous Celite under an argon blanket to remove the polymer-bound pyridinium triflate salt.

  • Concentration: Evaporate the DCM under reduced pressure (without heating) to yield the pure alkyl triflate.

Self-Validation Checkpoint

To ensure the protocol's success and confirm the absence of unreacted anhydride, analyze the crude mixture via 19F NMR.

  • Failure State: A peak at −72.6 ppm indicates unreacted Tf2​O . A peak at −77.3 ppm indicates the presence of free triflic acid (hydrolysis).

  • Success State: A clean, singular peak between −74.0 ppm and −75.0 ppm confirms the successful formation of the alkyl triflate.

G N1 1. Substrate Prep Primary Alcohol in DCM N2 2. Acid Scavenger Add Poly(4-vinylpyridine) N1->N2 N3 3. Thermal Control Cool to -78°C N2->N3 N4 4. Electrophile Dropwise Tf2O N3->N4 N5 5. Filtration Remove Polymer-H+ Salt N4->N5 N6 6. Concentration Yield Pure Alkyl Triflate N5->N6

Fig 1. Anhydrous synthesis workflow of primary alkyl triflates using a polymeric base.

Transformative Applications: The Engine of Cross-Coupling

While alkyl triflates dominate SN​2 chemistry and radiolabeling (such as the synthesis of 18F -FDG for PET imaging), aryl and vinyl triflates are the linchpins of modern organometallic chemistry.

Because phenols and enolizable ketones are ubiquitous in nature, converting them to triflates provides a direct bridge to carbon-carbon bond formation. Aryl triflates act as pseudohalides in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions).

Causality in Catalysis: The highly polarized C−OTf bond readily undergoes oxidative addition with electron-rich Pd(0) species. The triflate anion is then easily displaced by a transmetalating agent or base during the catalytic cycle, driving the reaction toward the reductive elimination of the cross-coupled product.

G N1 Aryl Triflate (Ar-OTf) N3 Oxidative Addition [Pd(II)(Ar)(OTf)] N1->N3 N2 Pd(0) Catalyst N2->N3 Insertion N4 Transmetalation Ar'-M + Base N3->N4 OTf leaves N5 Reductive Elimination [Pd(II)(Ar)(Ar')] N4->N5 N5->N2 Pd(0) Regeneration N6 Coupled Product (Ar-Ar') N5->N6 Product Release

Fig 2. Palladium-catalyzed cross-coupling catalytic cycle utilizing aryl triflates.

Conclusion

From its origins as an obscure fluorinated acid in the 1950s, the triflate ester has evolved into an indispensable tool for the modern application scientist. By leveraging the extreme electron-withdrawing capabilities of the trifluoromethyl group and the resonance stabilization of the sulfonate core, chemists can manipulate molecular architecture with unprecedented precision. Whether deployed as a highly reactive electrophile in total synthesis or as a robust pseudohalide in pharmaceutical cross-coupling, the triflate group remains the undisputed apex of nucleofugality.

References

  • Perfluoroalkyl derivatives of sulphur. Part I. Trifluoromethanesulphonic acid.Journal of the Chemical Society (1954).
  • PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFL
  • Triflate - Physical and Chemical Properties.Grokipedia.
  • A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium.Journal of the Chemical Society, Perkin Transactions 1 (2000).

Sources

Protocols & Analytical Methods

Method

Application Note: Methoxymethyl Trifluoromethanesulfonate (MOM-OTf) as a Powerful Alkylating Agent in Advanced Synthesis

Executive Summary While broadly categorized alongside powerful methylating agents (such as methyl triflate) due to its extreme electrophilicity, Methoxymethyl trifluoromethanesulfonate (MOM-OTf) is specifically deployed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While broadly categorized alongside powerful methylating agents (such as methyl triflate) due to its extreme electrophilicity, Methoxymethyl trifluoromethanesulfonate (MOM-OTf) is specifically deployed as a highly reactive methoxymethylating agent. In complex natural product synthesis and drug development, standard alkylating agents like methoxymethyl chloride (MOM-Cl) frequently fail to protect sterically hindered tertiary alcohols or unreactive phenols[1]. MOM-OTf overcomes these steric obstacles by leveraging the exceptional leaving-group ability of the triflate anion, generating a highly reactive oxocarbenium intermediate that drives the etherification of even the most recalcitrant substrates[2].

Because of its extreme reactivity and propensity to polymerize, MOM-OTf cannot be reliably stored and must be generated in situ[3]. This application note details the causality behind its mechanistic power, comparative data, and self-validating protocols for its generation and application.

Mechanistic Insights & Causality

The synthetic utility of MOM-OTf is rooted in the thermodynamics of its in situ generation and the kinetics of its dissociation.

  • Thermodynamic Driving Force : MOM-OTf is generated by reacting dimethoxymethane (DMM) with trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is driven forward by the formation of a highly stable silicon-oxygen bond in the byproduct, TMS-OMe[1].

  • Kinetic Electrophilicity : Unlike the chloride ion in MOM-Cl, the trifluoromethanesulfonate (-OTf) group is a "super leaving group." It facilitates near-instantaneous dissociation into an oxocarbenium ion ( [CH3​−O=CH2​]+ ). This intermediate is so electrophilic that it readily attacks sterically hindered hydroxyl groups that are completely inert to traditional alkylation[2].

Mechanistic_Pathway DMM Dimethoxymethane (DMM) MOM_OTf MOM-OTf (Highly Reactive) DMM->MOM_OTf + TMSOTf - TMSOMe TMSOTf TMSOTf TMSOTf->MOM_OTf Oxocarbenium Oxocarbenium Ion [CH3-O=CH2]+ MOM_OTf->Oxocarbenium Dissociation Product MOM-Protected Ether (R-O-MOM) Oxocarbenium->Product Nucleophilic Attack Substrate Sterically Hindered Alcohol (R-OH) Substrate->Product

Figure 1: Mechanistic pathway of in situ MOM-OTf generation and oxocarbenium formation.

Comparative Reactivity Profile

To justify the use of the highly sensitive MOM-OTf over traditional reagents, it is crucial to understand the quantitative and qualitative differences in reactivity.

ReagentLeaving GroupRelative ReactivityStability / HandlingTypical Substrate Application
MOM-Cl Chloride (-Cl)Baseline (1x)Stable, commercially available, toxicUnhindered primary and secondary alcohols
MOM-Br Bromide (-Br)High (~10²x)Moderately stable, light/moisture sensitiveSecondary and moderately hindered alcohols
MOM-OTf Triflate (-OTf)Extreme (>10⁵x)Unstable, must be generated in situSterically hindered tertiary alcohols, unreactive phenols

Experimental Protocols

Protocol A: In Situ Generation and Protection of a Sterically Hindered Alcohol

This protocol utilizes a self-validating approach where the disappearance of the starting material via TLC/LC-MS confirms the successful generation and reaction of the transient MOM-OTf species[4].

Reagents Required:

  • Substrate (Sterically hindered alcohol): 1.0 equiv

  • Dimethoxymethane (DMM): 5.0 equiv

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf): 2.0 equiv

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv

  • Anhydrous Dichloromethane (DCM): 0.1 M relative to substrate

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the substrate in anhydrous DCM under an inert argon atmosphere. Causality: Absolute exclusion of moisture is critical; water will instantly quench the oxocarbenium ion, forming methoxymethanol and regenerating triflic acid.

  • Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0 °C. Causality: DIPEA is chosen because its steric bulk prevents it from acting as a nucleophile and reacting with the oxocarbenium ion, while its basicity effectively neutralizes the highly corrosive triflic acid (TfOH) generated during the reaction[4].

  • DMM Addition: Add Dimethoxymethane (5.0 equiv) to the cooled solution and stir for 5 minutes.

  • In Situ Generation (Critical Step): Add TMSOTf (2.0 equiv) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic generation of MOM-OTf and prevents thermal degradation or polymerization of the reagent[1].

  • Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor via TLC or LC-MS. (Typical completion time: 1–2 hours).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Experimental_Workflow Step1 Step 1: Preparation Dry DCM, Substrate, DIPEA Cool to 0 °C Step2 Step 2: Reagent Addition Add Dimethoxymethane (DMM) Stir for 5 mins Step1->Step2 Step3 Step 3: In Situ Generation Dropwise addition of TMSOTf Maintain 0 °C Step2->Step3 Step4 Step 4: Reaction Monitoring TLC/LC-MS until completion (Typically 1-2 hours) Step3->Step4 Step5 Step 5: Quenching Add Sat. NaHCO3 (aq) Extract with DCM Step4->Step5

Figure 2: Step-by-step workflow for the in situ generation and application of MOM-OTf.

Protocol B: Chemoselective Deprotection

While MOM ethers are highly robust, they can be chemoselectively cleaved without affecting other acid-sensitive groups (like silyl ethers) by utilizing Lewis acids or specialized reagent combinations. A highly effective method utilizes a combination of TMSOTf and 2,2'-bipyridyl, or Zirconium(IV) Chloride ( ZrCl4​ )[3].

Step-by-Step Methodology:

  • Dissolve the MOM-protected substrate in isopropanol (0.1 M).

  • Add ZrCl4​ (50 mol%). Causality: The oxophilic nature of Zirconium coordinates strongly with the acetal oxygens of the MOM group, weakening the C-O bond and facilitating cleavage without requiring harsh Brønsted acids[3].

  • Reflux the mixture until completion (monitored by TLC).

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography.

References

  • Source: PMC (nih.gov)
  • Title: An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV)
  • Title: Studies Toward the Total Synthesis of Maoecrystal V Source: Baran Lab URL
  • Title: Alkoxymethyl Ethers Source: Thieme Connect URL

Sources

Application

Application Note: Advanced Protocols for the O-Methylation of Alcohols and Phenols Using Methyl Trifluoromethanesulfonate (MeOTf)

Introduction & Mechanistic Rationale Methyl trifluoromethanesulfonate (MeOTf, commonly known as methyl triflate) is one of the most powerful electrophilic methylating agents available in organic synthesis 1. The exceptio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl trifluoromethanesulfonate (MeOTf, commonly known as methyl triflate) is one of the most powerful electrophilic methylating agents available in organic synthesis 1. The exceptional leaving group ability of the triflate anion (CF₃SO₃⁻)—driven by the strong electron-withdrawing nature of the trifluoromethyl group and resonance stabilization—renders MeOTf orders of magnitude more reactive than traditional reagents like methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄).

This extreme reactivity allows for the quantitative O-methylation of sterically hindered alcohols and weakly nucleophilic phenols under relatively mild conditions 2. However, this same reactivity demands precise control over reaction parameters, particularly the choice of base and solvent, to prevent unwanted side reactions such as base-alkylation or solvent degradation.

Experimental Design & Causality

The Critical Role of Base Selection

The most vital parameter in MeOTf-mediated methylations is the base. Because MeOTf is a highly aggressive electrophile, it will rapidly methylate nucleophilic amines (e.g., triethylamine, pyridine) to form stable quaternary ammonium salts, effectively quenching the reagent and stalling the reaction 3. Therefore, deprotonation must be achieved using either:

  • Sterically Hindered Organic Bases : 2,6-di-tert-butylpyridine or 2,6-lutidine. The bulky substituents physically block the nitrogen lone pair from attacking the methyl group, leaving it available only for proton abstraction.

  • Inorganic Hydrides/Carbonates : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Solvent Selection and Anhydrous Conditions

Reactions must be conducted under strictly anhydrous conditions. MeOTf readily hydrolyzes in the presence of trace moisture to yield methanol and trifluoromethanesulfonic (triflic) acid. This not only destroys the reagent but also highly acidifies the reaction medium, which can lead to the decomposition of acid-sensitive substrates. Dichloromethane (DCM), toluene, or anhydrous dimethylformamide (DMF) are the preferred solvents 1.

Temperature Control

Due to the highly exothermic nature of the S_N2 displacement, MeOTf must be added dropwise at 0 °C. The reaction is then allowed to warm to room temperature. Adding MeOTf at room temperature can lead to thermal runaway, resulting in the degradation of the starting material.

Comparative Quantitative Data

Table 1: Reactivity and Parameter Comparison of Common Methylating Agents

Methylating AgentRelative ReactivityLeaving GroupTypical Base CompatibilityByproductPrimary Hazard
Methyl Iodide (MeI) Baseline (1x)I⁻NaH, K₂CO₃, AminesIodide saltsVolatile, toxic
Dimethyl Sulfate (Me₂SO₄) High (~10²x)MeSO₄⁻NaOH, K₂CO₃Sulfate saltsHighly carcinogenic
Methyl Triflate (MeOTf) Ultra-High (~10⁴x)CF₃SO₃⁻ (TfO⁻)NaH, Hindered PyridinesTriflate saltsSevere alkylator, corrosive

Table 2: Optimized Conditions for MeOTf-Mediated O-Methylation

Substrate TypeSolventBaseMeOTf EquivalentsTemp / TimeExpected Yield
Primary/Secondary AlcoholsDCM or THFNaH (1.2 eq)1.1 - 1.2 eq0 °C to RT, 2-4 h85 - 98%
Sterically Hindered PhenolsDMFK₂CO₃ (1.5 eq)1.2 - 1.5 eq0 °C to RT, 12-20 h75 - 90%
Unreactive/Complex PhenolsDCM2,6-Lutidine (1.2 eq)1.1 eq0 °C to RT, 4-8 h80 - 95%

Reaction Workflow and Mechanism

Mechanism A Substrate (R-OH / Ar-OH) B Deprotonation (Hindered Base / NaH) A->B Anhydrous Solvent C Nucleophile (R-O⁻ / Ar-O⁻) B->C -H⁺ D Methylation (MeOTf Addition) C->D 0 °C, Dropwise E Product (R-OMe / Ar-OMe) D->E -TfO⁻ (SN2 Attack)

Workflow and mechanistic pathway of MeOTf-mediated O-methylation.

Detailed Experimental Protocols

Safety Warning: MeOTf is a potent, volatile alkylating agent. It must be handled exclusively inside a certified fume hood using appropriate personal protective equipment (PPE), including double nitrile gloves and safety goggles. Quench all MeOTf-contaminated glassware and syringes with a 10% aqueous ammonia or saturated sodium bicarbonate solution before removal from the hood 1.

Protocol A: O-Methylation of Sterically Hindered Phenols (Base-Mediated)

This protocol utilizes a non-nucleophilic organic base to facilitate the methylation of complex or hindered phenols without competitive base-alkylation.

Materials:

  • Phenol substrate (1.0 mmol)

  • 2,6-di-tert-butylpyridine or 2,6-lutidine (1.2 mmol, 1.2 equiv)

  • Methyl trifluoromethanesulfonate (MeOTf) (1.1 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology:

  • Preparation : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to establish an anhydrous environment.

  • Dissolution : Add the phenol substrate (1.0 mmol) to the flask, followed by 5.0 mL of anhydrous DCM. Stir until completely dissolved.

  • Base Addition : Inject the non-nucleophilic base (1.2 mmol) into the reaction mixture via syringe. Allow the mixture to stir for 10 minutes at room temperature to ensure homogeneous mixing and initial acid-base interaction.

  • Cooling : Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Electrophile Addition : Carefully add MeOTf (1.1 mmol) dropwise over 3–5 minutes using a gas-tight syringe 2. Observe for any slight fuming or color change, which self-validates that the highly exothermic S_N2 reaction is initiating.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 4 to 20 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Quenching & Workup : Once the starting material is consumed, cool the flask back to 0 °C and slowly add 5 mL of saturated aqueous NaHCO₃ to safely quench any unreacted MeOTf 1.

  • Isolation : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude methyl ether via flash column chromatography (e.g., silica gel, Et₂O/hexanes gradient) 2.

Protocol B: O-Methylation of Aliphatic Alcohols using Sodium Hydride

For standard aliphatic alcohols, pre-formation of the alkoxide using NaH ensures rapid and quantitative methylation.

Materials:

  • Aliphatic alcohol (1.0 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 1.2 equiv)

  • Methyl trifluoromethanesulfonate (MeOTf) (1.2 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF (5.0 mL)

Step-by-Step Methodology:

  • Alkoxide Formation : In a flame-dried, Argon-purged flask, suspend NaH (1.2 mmol) in anhydrous THF (3.0 mL). Cool the suspension to 0 °C.

  • Substrate Addition : Dissolve the alcohol (1.0 mmol) in THF (2.0 mL) and add it dropwise to the NaH suspension. Stir at room temperature for 30 minutes. Self-Validation Check: Wait until hydrogen gas evolution completely ceases, indicating quantitative alkoxide formation 2.

  • Methylation : Cool the reaction mixture back to 0 °C. Add MeOTf (1.2 mmol) dropwise to control the exotherm.

  • Completion : Stir at 0 °C for 1 hour, then allow the system to warm to room temperature for an additional 2 hours.

  • Quenching : Carefully quench the reaction by adding cold water dropwise (to neutralize any excess NaH), followed by saturated NaHCO₃.

  • Isolation : Extract the product with Ethyl Acetate (3 × 10 mL), wash with brine, dry over MgSO₄, and concentrate. Purify as necessary.

Alternative Applications: Catalytic use of MeOTf

While MeOTf is predominantly used as a stoichiometric methylating agent, recent advancements have demonstrated its utility as a catalyst (at 20 mol%) for the direct nucleophilic substitution of nonmanipulated alcohols (e.g., benzylic, allylic, and tertiary alcohols) with uncharged nucleophiles. In these specialized protocols, MeOTf activates the hydroxyl group in solvents like nitromethane at elevated temperatures (up to 100 °C), driving the formation of new C-C, C-N, or C-O bonds with water as the only byproduct, circumventing the need for transition metals 4.

References

  • Methyl Trifluoromethanesulfonate | Powerful Methylating Agent Benchchem URL
  • Synthesis by Substitution Thieme E-Books URL
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine Beilstein Journal of Organic Chemistry URL
  • Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives ACS Omega URL

Sources

Method

Application Notes and Protocols: Methyl Trifluoromethanesulfonate (MeOTf) in the Synthesis of Pharmaceutical Intermediates

Executive Summary & Mechanistic Rationale Methyl trifluoromethanesulfonate (MeOTf), commonly known as methyl triflate, is an exceptionally potent electrophilic methylating agent widely utilized in modern organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl trifluoromethanesulfonate (MeOTf), commonly known as methyl triflate, is an exceptionally potent electrophilic methylating agent widely utilized in modern organic synthesis and pharmaceutical development 1[1]. In the synthesis of complex Active Pharmaceutical Ingredients (APIs), chemists frequently encounter sterically hindered or electronically deactivated heteroatoms that resist traditional alkylation.

The "Triflate Advantage": The causality behind MeOTf's extreme reactivity lies in the nature of the trifluoromethanesulfonate leaving group. Because the triflate anion is an extremely weak nucleophile and highly resonance-stabilized, MeOTf is orders of magnitude more reactive than methyl iodide (MeI) or dimethyl sulfate 2[2]. This allows for quantitative methylation at sub-ambient temperatures, preventing the thermal degradation of sensitive pharmaceutical intermediates and avoiding unwanted polyalkylation side reactions 3[3].

Physicochemical Properties & Safety Profiling

MeOTf is a clear, colorless liquid with a boiling point of 99 °C and a density of 1.49 g/cm³ 4[4].

  • Trustworthiness & Safety: MeOTf is a highly toxic, corrosive, and potent alkylating agent 5[5]. It reacts violently with moisture to generate corrosive triflic acid 6[6]. All protocols described below MUST be executed in a properly ventilated fume hood using rigorous air-free (Schlenk) techniques.

Core Application Protocols

Protocol I: Neutral O-Benzylation of Complex Alcohols

Causality & Design: Benzyl ethers are ubiquitous protecting groups in carbohydrate and API synthesis. Traditional Williamson ether synthesis requires harsh basic conditions that degrade base-labile stereocenters. By treating 2-benzyloxypyridine with MeOTf, the pyridine nitrogen is instantaneously methylated, forming a highly reactive 2-benzyloxy-1-methylpyridinium triflate salt 7[7]. Magnesium Oxide (MgO) is added as a heterogeneous, mild acid scavenger to neutralize trace triflic acid, creating a perfectly neutral, self-validating reaction environment 8[8].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with dry Nitrogen or Argon.

  • Reagent Mixing: Dissolve the alcohol substrate (1.0 equiv) and 2-benzyloxypyridine (2.0 equiv) in anhydrous toluene (0.2 M) 2[2].

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add MeOTf (2.0 equiv) via a gas-tight syringe2[2].

  • Self-Validation: Observe the formation of a white microcrystalline precipitate (the activated pyridinium salt) within 15 minutes. This visual cue confirms successful electrophilic activation 7[7].

  • Buffering: Add vacuum-dried MgO (2.0 equiv) to the suspension 7[7].

  • Reaction: Warm the mixture to 80–90 °C and stir for 24 hours 8[8].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove MgO, and concentrate the filtrate under reduced pressure 8[8].

MechanisticPathway A 2-Benzyloxypyridine + MeOTf B N-Methylation (0°C, Toluene) A->B C Pyridinium Triflate (Activated Donor) B->C D Addition of R-OH + MgO Buffer C->D E Benzyl Ether + N-Methylpyridone D->E

Caption: Mechanistic pathway for the synthesis of benzyl ethers using MeOTf-activated 2-benzyloxypyridine.

Protocol II: Catalytic Direct Nucleophilic Substitution of Alcohols

Causality & Design: Bypassing the conversion of alcohols to halides saves critical synthetic steps. MeOTf (at 20 mol%) acts as a powerful pre-catalyst. It transiently methylates the alcohol, generating a highly capable methoxy leaving group and releasing trifluoromethanesulfonic acid (TfOH) in situ. This self-sustaining catalytic cycle enables the formation of C-C, C-N, and C-O bonds under highly mild conditions 9[9].

Step-by-Step Methodology:

  • Setup: To a dry flask under an inert atmosphere, add the target alcohol (1.0 equiv) and the nucleophile (e.g., 1,3-dicarbonyl compound, 1.2 equiv) in anhydrous nitromethane (0.3 M) 9[9].

  • Catalyst Addition: Carefully add MeOTf (20 mol%) at room temperature 9[9].

  • Reaction: Stir at 60 °C for 2–12 hours. Monitor via TLC until the alcohol is fully consumed 9[9].

  • Quenching: Quench the catalytic cycle by adding saturated aqueous sodium bicarbonate 9[9].

  • Extraction: Extract with ethyl acetate, dry over anhydrous sodium sulfate, and purify via column chromatography9[9].

Workflow Step1 Inert Atmosphere Setup (Dry N2/Ar, Fume Hood) Step2 Substrate Dissolution (Anhydrous Solvent, 0°C) Step1->Step2 Step3 MeOTf Addition (Dropwise via Syringe) Step2->Step3 Step4 Reaction Progression (Visual cue: Precipitation) Step3->Step4 Step5 Quenching & Workup (Aqueous Bicarbonate) Step4->Step5

Caption: Standard experimental workflow for moisture-sensitive MeOTf methylation protocols.

Quantitative Data Presentation

The following table summarizes the comparative reactivity and application scope of MeOTf against traditional methylating agents, highlighting its specialized role in pharmaceutical synthesis.

Methylating AgentRelative ElectrophilicityTypical Reaction TempByproduct NaturePrimary Pharmaceutical Application
Methyl Triflate (MeOTf) > 10⁴0 °C to RTInert, non-nucleophilic triflate saltDeactivated heterocycles, neutral protection
Dimethyl Sulfate ~ 10RT to 60 °CToxic methyl sulfateBulk industrial methylation
Methyl Iodide (MeI) 1 (Baseline)Reflux (60–80 °C)Nucleophilic iodide saltStandard amines, alkoxides

References

  • Title: Methyl Trifluoromethanesulfonate: A Powerful Catalyst for the Synthesis of Pharmaceutical Intermediates Source: Benchchem URL
  • Title: Methyl trifluoromethanesulfonate Source: Chem-Impex URL
  • Title: Methyl triflate 333-27-7 wiki Source: Guidechem URL
  • Title: Methyl trifluoromethanesulfonate for synthesis 333-27-7 Source: Sigma-Aldrich URL
  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL
  • Title: US8008531B2 - Compounds and methods of arylmethylation (benzylation)
  • Title: Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine Source: Beilstein Journal of Organic Chemistry URL
  • Title: A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties Source: PMC URL
  • Title: A Publication of Reliable Methods for the Preparation of Organic Compounds Source: Organic Syntheses URL

Sources

Application

Application Note: Methoxymethyl Trifluoromethanesulfonate (MOM-OTf) in Carbohydrate and Glycosylation Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In the synthesis of complex oligosaccharides and gl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In the synthesis of complex oligosaccharides and glycoconjugate drugs, the strategic protection of specific hydroxyl groups is paramount for dictating the regioselectivity and stereoselectivity of subsequent glycosylation reactions. While standard methoxymethylation utilizing chloromethyl methyl ether (MOM-Cl) and standard amine bases is sufficient for unhindered alcohols, it frequently fails when applied to sterically encumbered secondary or tertiary hydroxyls.

To overcome this thermodynamic and kinetic barrier, methoxymethyl trifluoromethanesulfonate (MOM-OTf) —a highly reactive, transient electrophile—is employed. This application note details the mechanistic rationale, comparative advantages, and a self-validating experimental protocol for the in situ generation and application of MOM-OTf in carbohydrate chemistry.

Mechanistic Rationale: The Power of the Triflate Leaving Group

The trifluoromethanesulfonate (triflate, OTf⁻) anion is one of the weakest known conjugate bases, making it an exceptional leaving group. Due to the extreme electronegativity of the triflate group, the adjacent methoxymethyl carbon develops significant carbenium ion character, existing in equilibrium with its oxonium ion resonance structure ([1]).

This hyper-electrophilic species can rapidly alkylate even the most sterically hindered and least nucleophilic carbohydrate hydroxyl groups (e.g., axial C4 hydroxyls in galactopyranosides) at cryogenic temperatures (-78 °C).

Causality in Reagent Selection:
  • Why in situ generation? MOM-OTf is kinetically unstable and cannot be stored. It rapidly decomposes or polymerizes at room temperature. It must be generated immediately prior to use by reacting MOM-Cl with silver triflate (AgOTf). The irreversible precipitation of silver chloride (AgCl) drives the thermodynamic equilibrium entirely toward MOM-OTf formation.

  • Why 2,6-di-tert-butylpyridine (2,6-DTBP)? Because MOM-OTf is hyper-electrophilic, standard amine bases like triethylamine or N,N-diisopropylethylamine (DIPEA) will act as nucleophiles, irreversibly forming quaternary ammonium salts and quenching the reagent. 2,6-DTBP provides immense steric bulk around the nitrogen atom, allowing it to act solely as a Brønsted base to neutralize the resulting triflic acid (TfOH) without attacking the MOM-OTf intermediate.

Comparative Analysis of Methoxymethylating Agents

To select the appropriate reagent system for carbohydrate protection, scientists must balance electrophilicity against substrate stability.

Reagent SystemElectrophilicityRequired BasePrimary ByproductsBest Application in Carbohydrate Chemistry
MOM-Cl / DIPEA Low to ModerateDIPEA or Et₃NDIPEA·HClPrimary and unhindered equatorial secondary alcohols.
MOM-Br / NaH ModerateNaHNaBr, H₂ (gas)Moderately hindered secondary alcohols; requires strictly non-base-sensitive substrates.
MOM-OTf / 2,6-DTBP Extremely High 2,6-DTBPAgCl, TfOH saltSterically encumbered axial/tertiary alcohols; unreactive acceptors.
Dimethoxymethane / P₂O₅ Low (Acidic)None (Acidic)MethanolAcid-stable substrates; used to avoid handling carcinogenic MOM-Cl ([2]).

Visualization of Workflows and Mechanisms

MOM_OTf_Mechanism A MOM-Cl + AgOTf (Precursors) B MOM-OTf (Reactive Intermediate) A->B -78 °C, CH2Cl2 C AgCl (Precipitate) A->C Precipitation E Oxonium Ion Transition State B->E + Carbohydrate-OH D Sterically Hindered Carbohydrate-OH D->E Nucleophilic Attack F Carbohydrate-OMOM (Protected Product) E->F Deprotonation G TfOH + 2,6-DTBP (Neutralized Salt) E->G Base Action

Mechanistic pathway for the in situ generation of MOM-OTf and subsequent alcohol protection.

Glycosylation_Workflow Donor Complex Glycosyl Donor (Unprotected Hindered -OH) Armed_Donor Armed Glycosyl Donor (MOM-Protected) Donor->Armed_Donor Methoxymethylation MOM_OTf MOM-OTf (in situ) + 2,6-DTBP MOM_OTf->Armed_Donor Highly Electrophilic Activation Glycosylation Promoter (e.g., NIS/TfOH) Armed_Donor->Activation Pre-activation Product O-Glycoside Product Activation->Product Glycosidic Bond Formation Acceptor Glycosyl Acceptor Acceptor->Product Nucleophilic Attack

Workflow demonstrating the tuning of glycosyl donor reactivity via MOM-OTf protection.

Experimental Protocol: In Situ Generation and Alkylation

Safety Warning: MOM-Cl is a regulated carcinogen (often containing bis(chloromethyl) ether impurities). All operations must be conducted in a certified fume hood using appropriate PPE.

System Self-Validation Principles:
  • Visual Confirmation: The immediate formation of a dense white precipitate (AgCl) upon mixing MOM-Cl and AgOTf validates the successful generation of the active MOM-OTf electrophile.

  • Orthogonal Addition: Pre-forming the reagent in a separate vial prevents unreacted AgOTf from acting as a Lewis acid in the main reaction flask, which could otherwise trigger unwanted glycosidic bond cleavage.

Materials Required:
  • Carbohydrate substrate (1.0 mmol)

  • Chloromethyl methyl ether (MOM-Cl) (2.5 mmol)

  • Silver trifluoromethanesulfonate (AgOTf) (2.5 mmol, strictly anhydrous)

  • 2,6-Di-tert-butylpyridine (2,6-DTBP) (3.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4Å molecular sieves

Step-by-Step Methodology:
  • Preparation of the Substrate Milieu:

    • Flame-dry a Schlenk flask under an argon atmosphere.

    • Add the carbohydrate substrate (1.0 equiv) and 2,6-DTBP (3.0 equiv) to the flask.

    • Dissolve in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

    • Add 500 mg of activated 4Å molecular sieves. Causality: Strict anhydrous conditions are critical; trace water will rapidly hydrolyze MOM-OTf into formaldehyde and methanol, killing the reaction.

  • Temperature Equilibration:

    • Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C. Stir for 15 minutes.

  • In Situ Generation of MOM-OTf:

    • In a separate, flame-dried vial under argon, dissolve AgOTf (2.5 equiv) in 2 mL of anhydrous CH₂Cl₂.

    • Dropwise, add MOM-Cl (2.5 equiv) to the AgOTf solution.

    • Validation Check: Observe the immediate formation of a white AgCl precipitate, confirming the generation of MOM-OTf.

  • Electrophile Transfer & Alkylation:

    • Using a wide-bore cannula or a syringe equipped with a PTFE filter, transfer the freshly generated MOM-OTf solution into the -78 °C reaction flask containing the carbohydrate.

  • Reaction Progression:

    • Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to -40 °C.

    • Monitor via TLC. The extreme reactivity of MOM-OTf typically drives the reaction to completion within 2-4 hours, even for highly unreactive axial hydroxyls.

  • Quenching and Workup:

    • Quench the reaction at -40 °C by adding 5 mL of saturated aqueous NaHCO₃.

    • Allow the mixture to warm to room temperature. Filter the biphasic mixture through a pad of Celite to remove the molecular sieves and silver salts.

  • Purification:

    • Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the target compound via flash column chromatography.

Role in Glycosylation: The Armed-Disarmed Strategy

Beyond simple protection, the installation of a MOM group via MOM-OTf plays a strategic role in oligosaccharide assembly. According to the "armed-disarmed" principle (), ether protecting groups (like MOM) donate electron density into the pyranose ring.

Protecting a previously unreactive hydroxyl group with MOM-OTf "arms" the glycosyl donor. This electron-donating effect stabilizes the oxocarbenium ion intermediate during the glycosylation event, allowing the donor to be selectively activated by promoters (e.g., NIS/TMSOTf) in the presence of a "disarmed" (ester-protected) glycosyl acceptor, enabling highly convergent, orthogonal synthesis of complex glycans.

References

  • Penczek, S., & Szymanski, R. (1992). The carbenium ion‐oxonium ion exchange processes related to vinyl and ring‐opening polymerization. Macromolecular Symposia, 60(1), 108.[Link]

  • Fraser-Reid, B., Wu, Z., Udodong, U. E., & Ottosson, H. (1990). Armed/disarmed effects in glycosyl donors: rationalization of the n-pentenyl glycoside reaction. The Journal of Organic Chemistry, 55(24), 6068-6070.[Link]

Sources

Method

Application Note: Methyl Triflate-Initiated Cationic Ring-Opening Polymerization (CROP) of Lactones

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Application Focus: Synthesis of well-defined, biocompatible aliphatic polyesters via living cationic polymerization. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Application Focus: Synthesis of well-defined, biocompatible aliphatic polyesters via living cationic polymerization.

Executive Summary & Mechanistic Principles

The synthesis of aliphatic polyesters (e.g., poly(ε-caprolactone), poly(δ-valerolactone), and polylactide) is a critical pathway in the development of biodegradable sutures, tissue engineering scaffolds, and drug-eluting matrices. While coordination-insertion and anionic ring-opening polymerizations are common, Cationic Ring-Opening Polymerization (CROP) offers unique microstructural control and specific end-group functionalization.

Methyl trifluoromethanesulfonate (commonly known as methyl triflate or MeOTf) is a remarkably powerful alkylating agent used to initiate the living CROP of lactones . Unlike protic acids that typically induce acyl-oxygen cleavage, MeOTf drives the polymerization through a highly controlled alkyl-oxygen cleavage mechanism .

The Causality of the Mechanism
  • Initiation (Exocyclic Methylation): MeOTf is highly electrophilic. It selectively methylates the exocyclic carbonyl oxygen of the lactone monomer, forming a resonance-stabilized dioxocarbenium ion .

  • Propagation (SN2 Attack): The positively charged lactone ring undergoes an SN2 nucleophilic attack by the endocyclic oxygen of an incoming monomer. Because the attack occurs at the aliphatic carbon rather than the carbonyl carbon, the ring opens via alkyl-oxygen bond cleavage .

  • Living Chain Ends: The propagating chain possesses a methyl ester group at the α-terminus (derived from the initiator) and an active triflate ester at the ω-terminus, which continues to propagate in a "living" manner until quenched .

Mechanism Monomer Lactone Monomer (e.g., ε-Caprolactone) Activation Exocyclic Oxygen Methylation (Dioxocarbenium Ion Formation) Monomer->Activation + Initiator Initiator Methyl Triflate (MeOTf) Strong Electrophile Initiator->Activation Propagation Monomer SN2 Attack (Alkyl-Oxygen Cleavage) Activation->Propagation Nucleophilic Attack LivingPolymer Living Cationic Polymer (Triflate Ester End-Group) Propagation->LivingPolymer Chain Growth (50°C) LivingPolymer->LivingPolymer Monomer Addition Degradation Intramolecular Transesterification (Back-Biting to Cyclic Oligomers) LivingPolymer->Degradation High Temp (>80°C)

Fig 1. Mechanistic pathway of MeOTf-initiated CROP demonstrating alkyl-oxygen cleavage.

Experimental Design & Thermodynamic Considerations

The success of MeOTf-initiated CROP relies entirely on suppressing side reactions. The primary threat to living cationic polymerization of lactones is intramolecular transesterification (back-biting) , where the active cationic chain end attacks its own polymer backbone. This phenomenon degrades the polymer into cyclic oligomers and drastically broadens the dispersity (Đ) .

To prevent this, temperature control is paramount. Research systematically proves that yields approach 100% only when the reaction temperature is maintained strictly at 50 ± 10 °C . At temperatures exceeding 80 °C, degradation outpaces propagation.

Quantitative Reaction Parameters
MonomerInitiatorOptimal SolventTemp (°C)Max Yield (%)Cleavage MechanismPrimary Degradation Risk
ε-Caprolactone MeOTfNitrobenzene50>95%Alkyl-OxygenBack-biting (at >70 °C)
δ-Valerolactone MeOTf1,2-Dichloroethane20–50>90%Alkyl-OxygenBack-biting
L-Lactide MeOTfNitrobenzene50HighAlkyl-OxygenEpimerization / Chain scission
2,2-Dimethyltrimethylene carbonate MeOTf1,2-Dichloroethane50<80%Alkyl-OxygenSevere back-biting

Data synthesized from Kricheldorf et al. demonstrating the narrow thermodynamic window required for living CROP, , .

Self-Validating Protocol: CROP of ε-Caprolactone

The following protocol is engineered as a self-validating system . Strict adherence to anhydrous conditions is required because trace water will immediately hydrolyze MeOTf into triflic acid and methanol . If this occurs, triflic acid will initiate the reaction via a protic mechanism (acyl-oxygen cleavage), destroying the living character of the polymer.

Protocol Prep 1. Reagent Drying (Avoid MeOTf Hydrolysis) Init 2. MeOTf Addition (Glovebox/N2) Prep->Init Poly 3. Polymerization (50°C, Nitrobenzene) Init->Poly Quench 4. Termination (Methanol Quench) Poly->Quench Isolate 5. Precipitation & Vacuum Drying Quench->Isolate Validate 6. NMR/GPC Validation Isolate->Validate

Fig 2. Step-by-step experimental workflow for the living cationic polymerization of lactones.

Step-by-Step Methodology

Safety Warning: Methyl triflate is a highly toxic, volatile alkylating agent. All procedures must be conducted in a certified fume hood or inert glovebox using appropriate PPE.

Step 1: Reagent Purification (Critical for Causality)

  • Dry ε-caprolactone over calcium hydride (CaH₂) for 48 hours and distill under reduced pressure prior to use.

  • Distill nitrobenzene (solvent) over phosphorus pentoxide (P₄O₁₀) to ensure absolute removal of nucleophilic water molecules.

  • Store all purified reagents in a nitrogen-filled glovebox.

Step 2: Initiation

  • In a nitrogen-filled glovebox, transfer 5.0 mL of purified ε-caprolactone and 10.0 mL of anhydrous nitrobenzene into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Calculate the required monomer-to-initiator ([M]/[I]) ratio (e.g., [M]/[I] = 200 for a target molecular weight).

  • Using a gas-tight microsyringe, inject the calculated volume of MeOTf directly into the stirring solution.

Step 3: Propagation

  • Seal the Schlenk flask, remove it from the glovebox, and immediately submerge it in a thermostated oil bath pre-heated to exactly 50 °C .

  • Allow the polymerization to proceed under continuous stirring for 24 to 48 hours. Note: Solvent polarity (e.g., nitrobenzene vs. chloroform) stabilizes the ionic species but does not drastically alter the rate-determining step.

Step 4: Termination and Quenching

  • Remove the flask from the oil bath and cool to room temperature.

  • Quench the living cationic chain ends by injecting an excess of anhydrous methanol (1.0 mL). Causality: Methanol acts as a strong nucleophile, attacking the active triflate ester end-group, terminating the chain, and capping it with a stable methoxy group.

Step 5: Isolation

  • Dilute the viscous polymer solution with 10 mL of dichloromethane.

  • Precipitate the polymer dropwise into 500 mL of vigorously stirred, ice-cold methanol.

  • Isolate the precipitated poly(ε-caprolactone) via vacuum filtration. Wash twice with fresh methanol and dry to a constant weight in a vacuum oven at 40 °C (approx. 10⁻¹ mbar).

Analytical Validation & Troubleshooting

To ensure the protocol was successful and the system remained anhydrous, you must validate the mechanism using Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC).

  • ¹H NMR End-Group Analysis (The Ultimate Quality Check): If the reaction proceeded correctly via MeOTf-initiated alkyl-oxygen cleavage, the ¹H NMR spectrum will display a distinct singlet at ~3.6 ppm , corresponding to the α-terminal methyl ester group derived from the MeOTf initiator . If this peak is absent, MeOTf was likely hydrolyzed by trace water, and the polymerization was erroneously initiated by triflic acid.

  • GPC Analysis: A successful living polymerization will yield a monomodal chromatogram with a narrow dispersity ( Mw​/Mn​≈1.1−1.5 ). The presence of a multimodal distribution or a low-molecular-weight tail indicates that the reaction temperature was too high, triggering back-biting degradation into cyclic oligomers.

References

  • Methyl trifluoromethanesulfonate. Wikipedia. Available at:[Link]

  • Kricheldorf, H. R., Dunsing, R., & Jonté, J. M. Polylactones. 4. Cationic Polymerization of Lactones by Means of Alkylsulfonates. Journal of Macromolecular Science: Part A - Chemistry, 22(4), 495-514. Available at:[Link]

  • Kricheldorf, H. R., & Dunsing, R. Polylactones. 10. Cationic polymerization of δ-valerolactone by means of alkylating reagents. Macromolecules, 19(4), 1198-1204. Available at:[Link]

  • ANIONIC, CATIONIC AND CO-ORDINATION INSERTION RING OPENING POLYMERIZATION MECHANISMS OF POLYLACTIDE USING VARIOUS INITIATORS. International Journal of Creative Research Thoughts (IJCRT). Available at:[Link]

  • Kricheldorf, H. R., & Dunsing, R. Polylactones 12. Cationic polymerization of 2,2‐dimethyltrimethylene carbonate. Makromolekulare Chemie, 188(10), 2453-2466. Available at:[Link]

Application

One-Pot Synthesis of 4H-Chromenes Catalyzed by Methyl Trifluoromethanesulfonate (MeOTf): An Application Note and Protocol

Introduction: The Significance of 4H-Chromenes and the Efficiency of One-Pot Syntheses The 4H-chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4H-Chromenes and the Efficiency of One-Pot Syntheses

The 4H-chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Molecules incorporating this structure have demonstrated potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents, making them highly attractive targets in drug discovery and development.[1][2][3][4] The development of efficient and atom-economical synthetic routes to access these valuable compounds is, therefore, a critical endeavor in medicinal chemistry.

One-pot, multi-component reactions have emerged as a powerful strategy in modern organic synthesis, offering significant advantages over traditional multi-step procedures.[5][6] By combining multiple reaction steps in a single flask without the isolation of intermediates, these methods streamline synthetic workflows, reduce solvent waste, and often lead to higher overall yields. This application note details a robust and versatile one-pot protocol for the synthesis of biologically relevant 4H-chromene derivatives utilizing methyl trifluoromethanesulfonate (MeOTf) as a potent catalyst.

The Role of MeOTf: A Mechanistic Insight into Catalysis

Methyl trifluoromethanesulfonate (MeOTf), also known as methyl triflate, is a powerful electrophilic methylating agent.[7] However, its utility extends beyond methylation, as it has been shown to be an effective catalyst for the direct nucleophilic substitution of alcohols.[8][9][10] This catalytic activity is central to the one-pot synthesis of 4H-chromenes from 2-hydroxybenzyl alcohols and 1,3-dicarbonyl compounds.

The reaction is proposed to proceed through a tandem benzylation-cyclization-dehydration sequence.[11][12] A plausible catalytic cycle involves the initial methylation of the alcohol's hydroxyl group by MeOTf. This in situ formation of a methoxy ether intermediate generates trifluoromethanesulfonic acid (TfOH).[7] The highly reactive TfOH then catalyzes the nucleophilic substitution of the methoxy group by the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the final 4H-chromene product. This process regenerates the catalyst, allowing it to participate in subsequent cycles.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the MeOTf-catalyzed one-pot synthesis of 4H-chromene derivatives.

Materials:

  • 2-Hydroxybenzyl alcohol derivative (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • Methyl trifluoromethanesulfonate (MeOTf) (20 mol %)

  • Anhydrous nitromethane (0.3 M)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-hydroxybenzyl alcohol derivative and the 1,3-dicarbonyl compound.[7]

  • Add anhydrous nitromethane to the flask to achieve the desired concentration (0.3 M).[7]

  • With vigorous stirring, carefully add methyl trifluoromethanesulfonate (20 mol %) to the reaction mixture.[7]

  • Heat the reaction mixture to 100 °C and stir for the specified time (typically monitored by TLC).[11]

  • Upon completion of the reaction (as indicated by TLC analysis), cool the mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 4H-chromene derivative.

Data Presentation: Substrate Scope and Yields

The developed protocol has been successfully applied to a variety of 2-hydroxybenzyl alcohols and 1,3-dicarbonyl compounds, demonstrating its versatility. The following table summarizes the yields obtained for a selection of synthesized 4H-chromene derivatives.

Entry2-Hydroxybenzyl Alcohol1,3-Dicarbonyl CompoundProductYield (%)
12-(1-Hydroxyethyl)phenolAcetylacetone2-acetyl-3,4-dimethyl-4H-chromene70
22-(1-Hydroxyethyl)phenolEthyl acetoacetateEthyl 3,4-dimethyl-4H-chromene-2-carboxylate47
32-(1-Hydroxyethyl)phenolDimedone3,3,6,6-tetramethyl-9-methyl-3,4,5,6,7,9-hexahydro-1H-xanthen-1-one72
42-(1-Hydroxyethyl)phenol1,3-Cyclohexanedione9-methyl-3,4,5,6,7,9-hexahydro-1H-xanthen-1-one45

Data adapted from Maity et al., 2023.[11]

Visualizing the Process: Reaction Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 4H-chromenes catalyzed by MeOTf.

G cluster_start Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Workup and Purification start Combine 2-Hydroxybenzyl Alcohol and 1,3-Dicarbonyl Compound in Anhydrous Nitromethane catalyst Add MeOTf (20 mol %) start->catalyst heat Heat to 100 °C catalyst->heat quench Quench with NaHCO3 (aq) heat->quench Reaction Completion (TLC) extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Pure 4H-Chromene Product purify->end

Caption: General experimental workflow for the MeOTf-catalyzed one-pot synthesis of 4H-chromenes.

Conclusion: A Powerful Tool for Heterocyclic Synthesis

This application note has detailed an efficient and practical one-pot method for the synthesis of biologically important 4H-chromene derivatives. The use of methyl trifluoromethanesulfonate as a catalyst provides a mild and effective means to facilitate the tandem benzylation-cyclization-dehydration reaction.[9][11][12] The protocol is characterized by its operational simplicity, good to excellent yields, and broad substrate scope, making it a valuable tool for researchers in medicinal chemistry and drug development. The insights into the reaction mechanism and the detailed experimental procedure provided herein are intended to enable the straightforward application of this methodology in the synthesis of novel 4H-chromene-based compounds for further biological evaluation.

References

  • Maity, S., Roy, A., Duari, S., Biswas, S., Elsharif, A. M., & Biswas, S. (2023). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. ACS Omega, 8(49), 46614–46627. [Link]

  • Maity, S., Roy, A., Duari, S., Biswas, S., Elsharif, A. M., & Biswas, S. (2023). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. ACS Omega. [Link]

  • Maity, S., Roy, A., Duari, S., Biswas, S., Elsharif, A. M., & Biswas, S. (2023). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4 H-Chromene Derivatives. ACS Omega, 8(49), 46614–46627. [Link]

  • Kumar, V., Sharma, N., & Singh, R. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 590. [Link]

  • Maity, S., Roy, A., Duari, S., Biswas, S., Elsharif, A. M., & Biswas, S. (2023). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. ACS Omega. [Link]

  • Maity, S., Roy, A., Duari, S., Biswas, S., Elsharif, A. M., & Biswas, S. (2023). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4 H -Chromene Derivatives. ResearchGate. [Link]

  • Abdelgawad, M. A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7794. [Link]

  • Talukdar, M., et al. (2023). Three-component domino reaction in Triton B: A facile synthesis of 4H-chromene derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to functionalized 4H-chromenes in this review. Retrieved from [Link]

  • Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

  • Puppala, M., et al. (2016). 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. Bioorganic & Medicinal Chemistry Letters, 26(15), 3565–3568. [Link]

  • SciSpace. (n.d.). An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry, 13(4), 343. [Link]

Sources

Method

Application Note: Catalytic Nucleophilic Substitution of Alcohols via MeOTf Activation

Executive Summary Direct nucleophilic substitution of the hydroxyl (-OH) group in nonmanipulated alcohols is a long-standing challenge in organic synthesis due to the poor leaving group ability of hydroxide[1]. Tradition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Direct nucleophilic substitution of the hydroxyl (-OH) group in nonmanipulated alcohols is a long-standing challenge in organic synthesis due to the poor leaving group ability of hydroxide[1]. Traditional methods require stoichiometric amounts of activating agents (e.g., tosyl chloride, thionyl chloride) or heavy metal catalysts. This application note details a paradigm-shifting, metal-free protocol utilizing methyl trifluoromethanesulfonate (MeOTf) as a highly efficient catalyst[2]. By enabling the direct formation of C–C, C–N, and C–O bonds under mild conditions, this methodology streamlines the synthesis of pharmaceutical intermediates, including complex 4H-chromene derivatives[1].

Mechanistic Rationale & Chemical Causality

The efficacy of MeOTf lies in its ability to bypass standard stoichiometric activation through a self-propagating catalytic cycle[3].

  • In Situ Activation: MeOTf initially methylates the alcohol, converting the poor -OH leaving group into a highly reactive methoxy ether (-OMe) intermediate. Crucially, this step releases trifluoromethanesulfonic acid (TfOH) in situ[3].

  • Catalytic Substitution: The in situ generated TfOH acts as a powerful Brønsted acid, catalyzing the nucleophilic attack on the methoxy ether[3].

  • Catalyst Regeneration: The departing leaving group (methanol) reacts with the TfOH to regenerate the MeOTf catalyst and release water as the sole byproduct[3].

This mechanism ensures high atom economy and allows uncharged nucleophiles (1,3-dicarbonyls, amides, alkynes, and indoles) to participate seamlessly without the need for pre-activation[1].

Reaction Scope & Solvent Optimization

The choice of solvent is critical for stabilizing the highly polarized transition states inherent to this mechanism. As demonstrated in model reactions between 1-phenylethanol and 1,3-diphenylpropane-1,3-dione, solvent polarity directly dictates catalytic turnover[3].

SolventDielectric Constant (ε)Yield (%)Causality / Observation
Hexane 1.895 - 10%Non-polar; fails to stabilize the ionic methoxy ether and TfOH intermediates.
Toluene 2.38~15%Low polarity; insufficient activation of the transition state.
Dichloromethane (DCM) 8.93~40%Moderate polarity; partial stabilization but sluggish kinetics.
1,2-Dichloroethane (DCE) 10.36~35%Similar to DCM; competitive solvent interactions hinder the catalytic cycle.
Nitromethane (CH₃NO₂) 35.87>90%High polarity; optimally stabilizes the polarized transition state without coordinating to or deactivating the MeOTf catalyst[3].

Experimental Protocols

Note: MeOTf is a powerful alkylating agent. Handle all reagents in a well-ventilated fume hood using appropriate PPE.

Protocol A: General Direct Nucleophilic Substitution

This protocol is optimized for benzylic, allylic, propargylic, and tertiary alcohols[1].

Materials:

  • Nonmanipulated alcohol (1.0 equiv)

  • Nucleophile (e.g., 1,3-dicarbonyl, amide, alkyne) (1.2 equiv)

  • Methyl trifluoromethanesulfonate (MeOTf) (20 mol %)[2]

  • Anhydrous Nitromethane (CH₃NO₂) (0.3 M)

Step-by-Step Methodology:

  • Reactant Assembly: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 mmol) and the nucleophile (1.2 mmol). Causality: Assembling solid/liquid reactants prior to solvent addition ensures accurate stoichiometric ratios before the introduction of moisture-sensitive reagents.

  • Solvent Addition: Purge the flask with inert gas (Argon or N₂) for 5 minutes. Inject 3.0 mL of anhydrous nitromethane. Causality: Anhydrous conditions are critical. Ambient moisture can prematurely hydrolyze MeOTf into TfOH and methanol, disrupting the controlled in situ generation cycle[2].

  • Catalyst Injection: Dropwise, inject MeOTf (20 mol%). Causality: MeOTf is a potent electrophile; dropwise addition controls the exothermic methylation of the alcohol, preventing thermal degradation of sensitive nucleophiles[2].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor via TLC (Hexane:EtOAc) or GC-MS every 30 minutes. Causality: The disappearance of the starting alcohol and the transient appearance of the methoxy ether intermediate validates that the catalytic cycle is actively turning over[3].

  • Quenching and Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize any residual TfOH. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the functionalized product[2].

Protocol B: One-Pot Synthesis of 4H-Chromene Derivatives

This protocol leverages a tandem benzylation-cyclization-dehydration sequence[1].

Materials:

  • 2-Hydroxybenzyl alcohol (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • MeOTf (20 mol %)

  • Anhydrous Nitromethane (0.3 M)

Step-by-Step Methodology:

  • Tandem Assembly: Combine 2-hydroxybenzyl alcohol (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in 3.0 mL of anhydrous nitromethane under an Argon atmosphere[2].

  • Catalytic Initiation: Add MeOTf (20 mol%) dropwise. Equip the flask with a reflux condenser if heating is required for sterically hindered substrates[2]. Causality: The reaction undergoes a cascade sequence. Initial nucleophilic substitution (benzylation) is followed by intramolecular cyclization. The in situ generated TfOH is strong enough to drive the final dehydration step, pushing the equilibrium toward the thermodynamically stable 4H-chromene aromatic system[1].

  • Isolation: Follow the standard quenching, extraction, and chromatography protocol described in Protocol A to yield the biologically active 4H-chromene derivative[1].

Visualizations

CatalyticCycle A Alcohol (R-OH) + MeOTf B Methoxy Ether (R-OMe) + TfOH (in situ) A->B Methylation C Nucleophilic Attack (Nu-H) B->C TfOH Catalysis D Substituted Product (R-Nu) + MeOH C->D Substitution E Catalyst Regeneration (MeOH + TfOH -> MeOTf + H2O) D->E Leaving Group Departure E->A MeOTf Recycled

Fig 1. Catalytic cycle of MeOTf-mediated nucleophilic substitution of alcohols.

Workflow Step1 1. Reactant Assembly (Alcohol + Nucleophile) Step2 2. Solvent Addition (Anhydrous CH3NO2) Step1->Step2 Step3 3. Catalyst Injection (20 mol% MeOTf) Step2->Step3 Step4 4. Reaction & Monitoring (TLC/GC-MS) Step3->Step4 Step5 5. Workup & Purification (Column Chromatography) Step4->Step5

Fig 2. Experimental workflow for MeOTf-catalyzed nucleophilic substitution.

Sources

Application

Application Note: The Role and Utilization of Methoxymethyl Trifluoromethanesulfonate (MOM-OTf) in the Total Synthesis of Natural Products

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols Executive Summary In the total synthesis of complex natural products,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary

In the total synthesis of complex natural products, the protection of sterically hindered secondary and tertiary alcohols remains a formidable challenge. Standard methoxymethylation utilizing Methoxymethyl chloride (MOM-Cl) and Hünig’s base (DIPEA) frequently fails due to the requisite SN​2 trajectory being blocked by adjacent steric bulk. Methoxymethyl trifluoromethanesulfonate (MOM-OTf) overcomes this limitation by shifting the reaction mechanism. As an ultra-reactive alkylating agent, MOM-OTf readily dissociates to form a highly electrophilic oxonium ion, enabling an SN​1 -like capture by even the most unreactive hydroxyl groups. Because of its extreme instability, MOM-OTf must be generated in situ. This guide details the mechanistic causality, comparative data, and self-validating protocols for deploying MOM-OTf in complex synthetic workflows.

Scientific Rationale & Mechanistic Causality

The fundamental limitation of MOM-Cl lies in the relatively poor leaving group ability of the chloride ion. For an alcohol to be protected, it must nucleophilically attack the methylene carbon of MOM-Cl. In tertiary alcohols, steric hindrance completely prevents this approach.

By replacing the chloride with a trifluoromethanesulfonate (triflate) group—one of the best leaving groups in organic chemistry—the mechanistic paradigm shifts. MOM-OTf spontaneously dissociates into a resonance-stabilized oxonium ion ( [CH3​-O=CH2​]+ ). This intermediate is so profoundly electrophilic that it does not require a targeted SN​2 approach; rather, the sterically hindered alcohol easily traps the highly reactive cation in an SN​1 -like fashion.

To prevent the highly reactive oxonium species from alkylating the base instead of the target alcohol, non-nucleophilic bases such as 2,6-di-tert-butylpyridine (2,6-DTBP) must be employed. Standard amines like triethylamine (TEA) will undergo rapid N -alkylation, quenching the reagent and stalling the reaction.

MOM_OTf_Mechanism MOMCl MOM-Cl (Precursor) MOMOTf MOM-OTf (Transient Species) MOMCl->MOMOTf + AgOTf - AgCl (ppt) AgOTf AgOTf (Activator) AgOTf->MOMOTf Oxonium Oxonium Ion [CH3-O=CH2]+ MOMOTf->Oxonium Triflate Dissociation Product R-O-MOM (Protected Alcohol) Oxonium->Product Electrophilic Attack Alcohol R-OH (Hindered Alcohol) Alcohol->Product + Base

Mechanistic generation of MOM-OTf via AgOTf and subsequent oxonium ion formation.

Comparative Reagent Profiling

To justify the use of the highly sensitive MOM-OTf over standard reagents, the following quantitative data summarizes the reactivity profiles of common MOM-transfer agents.

ReagentRelative ReactivityEquivalents RequiredReaction Temp (°C)Base CompatibilityYield on Tertiary Alcohols (%)
MOM-Cl 1x2.0 - 5.00 to 25DIPEA, TEA, NaH< 10% (Often fails entirely)
MOM-Br ~50x1.5 - 3.00 to 25DIPEA, NaH30 - 50%
MOM-OTf >1000x1.1 - 1.5-78 to 02,6-DTBP85 - 98%

Data Interpretation: The exponential increase in reactivity allows MOM-OTf to achieve near-quantitative yields on tertiary alcohols at cryogenic temperatures, preventing the degradation of sensitive functional groups that would otherwise occur under harsh heating with MOM-Cl.

Experimental Methodologies (Self-Validating Systems)

Because MOM-OTf cannot be purchased or stored, it must be generated in situ. Below are two field-proven protocols.

Protocol A: Silver-Mediated In Situ Generation (The AgOTf Method)

This is the gold standard for protecting the most stubbornly hindered alcohols. The protocol is self-validating: the immediate precipitation of silver chloride (AgCl) serves as a visual confirmation that the triflate exchange has occurred and the active oxonium species is present.

Materials:

  • Target Alcohol (1.0 equiv)

  • Silver trifluoromethanesulfonate (AgOTf) (1.5 equiv)

  • Methoxymethyl chloride (MOM-Cl) (1.5 equiv)

  • 2,6-di-tert-butylpyridine (2,6-DTBP) (2.0 equiv)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add AgOTf (1.5 equiv) and suspend it in anhydrous CH2​Cl2​ (0.1 M relative to the alcohol).

  • Substrate Addition: Add the target alcohol (1.0 equiv) and 2,6-DTBP (2.0 equiv) to the suspension. Causality: Adding the base and alcohol before the MOM-Cl ensures that the transient MOM-OTf is immediately trapped upon generation, preventing its rapid decomposition.

  • Activation: Cool the mixture to 0 °C. Dropwise, add MOM-Cl (1.5 equiv).

  • Validation: Observe the immediate formation of a dense white precipitate (AgCl). This visual cue confirms the successful generation of the MOM-OTf electrophile.

  • Reaction & Quench: Stir for 1–2 hours at 0 °C. Monitor via TLC. Once complete, quench the reaction by adding saturated aqueous NaHCO3​ . Filter the mixture through a pad of Celite to remove the silver salts before standard aqueous workup.

Protocol B: Heavy-Metal-Free Transacetalization (The TMSOTf Method)

For substrates sensitive to silver salts, or to avoid the toxicity of MOM-Cl, the combination of dimethoxymethane and trimethylsilyl triflate (TMSOTf) provides a highly efficient alternative [3].

TMSOTf_Workflow Step1 Dimethoxymethane + TMSOTf (0 °C, CH2Cl2) Step2 MOM-OTf + TMS-OMe (In situ Generation) Step1->Step2 Acetal Cleavage Step3 Addition of R-OH + 2,6-DTBP (Non-nucleophilic Base) Step2->Step3 Substrate Addition Step4 MOM Ether Formation (High Yield, Steric Tolerance) Step3->Step4 Deprotonation & Quench

Workflow for MOM protection using the Dimethoxymethane/TMSOTf transacetalization method.

Step-by-Step Procedure:

  • Preparation: Dissolve the target alcohol (1.0 equiv) in anhydrous dimethoxymethane, which acts as both the reagent and the solvent (approx. 10 volumes).

  • Base Addition: Add 2,6-DTBP (1.5 equiv). Cool the solution to 0 °C under argon.

  • Activation: Slowly add TMSOTf (1.0 to 1.5 equiv) dropwise. Causality: TMSOTf acts as a powerful Lewis acid, cleaving the dimethoxymethane acetal to generate MOM-OTf and the highly stable byproduct TMS-OMe. The thermodynamic stability of TMS-OMe drives the reaction forward.

  • Reaction & Quench: Stir at 0 °C to room temperature until TLC indicates complete consumption of the starting material. Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate.

Applications in Total Synthesis & Drug Development

The strategic deployment of MOM-OTf has been a linchpin in the total synthesis of several highly complex natural products, ensuring structural integrity during multi-step campaigns:

  • Synthesis of Ferruginine and Tropane Alkaloids: During the enantiospecific synthesis of (+)- and (−)-Ferruginine, researchers encountered severe 1,4-steric interactions that destabilized standard protecting groups. The introduction of a MOM group via a related MOM-triflate intermediate highlighted the extreme reactivity of these species [1]. The ability to force the protection of hindered sites allowed the subsequent intramolecular iminium ion cyclizations to proceed without competitive side reactions.

  • Synthesis of Antimalarial Machaeriols: In the first total synthesis of the hexahydrodibenzopyrans Machaeriol A and B, robust protection of the phenolic core was required to withstand harsh downstream conditions. The use of MOM protection generated an intermediate that successfully endured rigorous Suzuki cross-coupling reactions and directed metalations, ultimately yielding the potent antimalarial targets [2].

In drug development, the ability to selectively mask hindered pharmacophores using MOM-OTf allows medicinal chemists to derivatize peripheral functional groups without degrading the core scaffold, accelerating the structure-activity relationship (SAR) optimization phase.

References

  • Enantiospecific Synthesis of (+)- and (−)-Ferruginine from l-Glutamic Acid. Synthesis of Tropanes via Intramolecular Iminium Ion Cyclization. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • First Synthesis of Antimalarial Machaeriols A and B. ResearchGate. URL:[Link]

  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Methoxymethyl Trifluoromethanesulfonate (MOM-OTf) Reactions

Department: Organic Synthesis & Protecting Group Chemistry Assigned Specialist: Senior Application Scientist Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Introduction: The Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Organic Synthesis & Protecting Group Chemistry Assigned Specialist: Senior Application Scientist Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Introduction: The Mechanistic Reality of MOM-OTf

The methoxymethyl (MOM) ether is a cornerstone protecting group in complex total synthesis and drug development, prized for its stability under basic conditions and its orthogonal cleavability under mild acidic conditions[1]. While standard protection utilizing methoxymethyl chloride (MOM-Cl) is sufficient for primary and unhindered secondary alcohols, highly sterically hindered or electron-deficient substrates often return dismal yields.

To overcome this, chemists employ Methoxymethyl trifluoromethanesulfonate (MOM-OTf) . Because isolated MOM-OTf is violently reactive and unstable, it must be generated in situ—typically via the reaction of dimethoxymethane (DMM) with trimethylsilyl trifluoromethanesulfonate (TMSOTf)[2]. This generates a highly electrophilic oxocarbenium intermediate. However, the extreme reactivity of this species means that microscopic deviations in protocol (moisture, incorrect base selection, or thermal mismanagement) will instantly derail the reaction, leading to catastrophic yield loss[3].

Reaction Architecture & Failure Pathways

G DMM Dimethoxymethane (DMM) MOMOTf MOM-OTf Intermediate (Highly Reactive) DMM->MOMOTf + TMSOTf TMSOTf TMSOTf TMSOTf->MOMOTf Product MOM Ether (Target Product) MOMOTf->Product + Alcohol Hydrolysis Hydrolysis (Formaldehyde + TfOH) MOMOTf->Hydrolysis + H2O QuatSalt Quaternary Salt (Dead Reagent) MOMOTf->QuatSalt + NEt3 Alcohol Hindered Alcohol + DIPEA Alcohol->Product Water Trace Moisture Water->Hydrolysis NucBase Nucleophilic Base (e.g., NEt3) NucBase->QuatSalt

MOM-OTf in situ generation, target reaction, and primary failure pathways.

Quantitative Comparison of MOM-Transfer Reagents

To understand why your reaction is failing, you must first understand the kinetic and thermodynamic differences between standard MOM-Cl and in situ MOM-OTf.

ParameterStandard Protocol (MOM-Cl)High-Reactivity Protocol (MOM-OTf in situ)
Reagents MOM-Cl, DIPEADimethoxymethane (DMM), TMSOTf, DIPEA
Active Electrophile Methoxymethyl chlorideMethoxymethyl oxocarbenium triflate
Relative Reactivity ModerateExtremely High
Typical Temperature 0 °C to Room Temp-78 °C to 0 °C
Target Substrates Primary, secondary, unhindered phenolsTertiary, highly sterically hindered, electron-deficient
Typical Yield (Hindered) < 20% (Often fails)75% - 95%
Primary Failure Mode Incomplete conversionHydrolysis / Polymerization

Troubleshooting Guide & FAQs

Q1: My reaction yielded mostly recovered starting material, and the crude mixture smelled strongly of formaldehyde. What happened? Cause: Moisture contamination leading to rapid hydrolysis. Causality: MOM-OTf is exceptionally hygroscopic. If even trace amounts of water are present in your solvent, glassware, or starting material, the water will outcompete your hindered alcohol and attack the oxocarbenium intermediate. This irreversible reaction collapses the intermediate into formaldehyde gas, methanol, and trifluoromethanesulfonic acid (TfOH). Solution: Rigorously dry your alcohol via azeotropic distillation with toluene prior to the reaction. Use freshly distilled, anhydrous dichloromethane (DCM) and dimethoxymethane (DMM)[2].

Q2: I used Triethylamine (TEA) as my base, and the reaction failed completely. Why? Cause: Nucleophilic quenching of the active reagent. Causality: While TEA is a strong Brønsted base, its nitrogen lone pair is relatively unhindered, making it a potent nucleophile. When exposed to the highly electrophilic MOM-OTf, TEA rapidly attacks the carbon center, forming a stable, unreactive methoxymethyl triethylammonium triflate salt. Solution: You must use a strictly non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA, Hünig's base) or 2,6-lutidine are mandatory[4]. The bulky isopropyl groups on DIPEA sterically shield the nitrogen lone pair, preventing nucleophilic attack while still allowing it to scavenge the TfOH byproduct.

Q3: I am seeing significant decomposition and polymerization of my substrate. How can I prevent this? Cause: Poor temperature control or excess TMSOTf. Causality: TMSOTf is a powerful Lewis acid. If added at room temperature, the generation of MOM-OTf is highly exothermic. The excess thermal energy causes the oxocarbenium intermediate to decompose, releasing TfOH which subsequently polymerizes the DMM solvent and degrades acid-sensitive functional groups on your substrate[3]. Solution: TMSOTf must be added dropwise at -78 °C. Furthermore, ensure exact stoichiometry. A slight excess of DMM relative to TMSOTf ensures no free Lewis acid remains to wreak havoc on your molecule.

Self-Validating Experimental Protocol: In Situ MOM-OTf Protection

This protocol is designed as a self-validating system. By observing specific physical cues during the workflow, you can confirm the integrity of the reaction in real-time.

Reagents & Stoichiometry:

  • Hindered Alcohol: 1.0 equivalent

  • Dimethoxymethane (DMM): 5.0 equivalents (Acts as both reagent and co-solvent)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents

  • TMSOTf: 2.0 equivalents

  • Anhydrous Dichloromethane (DCM): 0.1 M relative to substrate

Step-by-Step Methodology:

  • Rigorous Drying (Crucial): Co-evaporate the starting alcohol with anhydrous toluene (3 x 5 mL) on a rotary evaporator to remove azeotropically bound water. Place the flask under high vacuum for 2 hours.

  • System Assembly: Purge a flame-dried Schlenk flask with ultra-high purity Argon. Dissolve the dried alcohol in anhydrous DCM (0.1 M).

  • Base & Precursor Addition: Add anhydrous DMM (5.0 eq) followed by DIPEA (3.0 eq) via a gas-tight syringe. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Cryogenic Activation: Submerge the reaction flask in a dry ice/acetone bath (-78 °C). Allow 10 minutes for thermal equilibration.

  • Electrophile Generation: Add TMSOTf (2.0 eq) dropwise over 5 minutes down the interior wall of the flask to pre-cool the reagent before it hits the solution.

    • Self-Validation Checkpoint: The solution should remain clear or turn very pale yellow. If the solution flashes dark brown or black, moisture was present, and the reagent has decomposed.

  • Reaction Propagation: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over 2 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Thin Layer Chromatography). The starting material spot should disappear completely.

  • Quench & Workup: Quench the reaction at 0 °C by adding saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases. Extract with DCM (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: If you detect a sharp, pungent odor (formaldehyde) upon opening the flask during the quench, partial or complete hydrolysis occurred.

References

  • Baran Lab. "Studies Toward the Total Synthesis of Maoecrystal V". The Scripps Research Institute. Available at: [Link]

  • K. K. et al. "An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride". ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Methyl Triflate (MeOTf) Troubleshooting Guide

Welcome to the Methyl Triflate Technical Support Center. Methyl trifluoromethanesulfonate (MeOTf) is one of the most powerful alkylating agents available in organic synthesis, reacting over 100 times faster than methyl i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Methyl Triflate Technical Support Center. Methyl trifluoromethanesulfonate (MeOTf) is one of the most powerful alkylating agents available in organic synthesis, reacting over 100 times faster than methyl iodide[1]. However, its exceptional electrophilicity—driven by the highly stable triflate leaving group—makes it prone to complex side reactions, solvent incompatibilities, and rapid hydrolysis[2].

This guide is designed for research scientists and drug development professionals to troubleshoot common byproducts, understand the mechanistic causality behind experimental failures, and implement self-validating protocols for successful methylations.

Quick Reference: Solvent Compatibility & Side Reaction Matrix

The choice of solvent is the most critical variable when working with MeOTf. Because MeOTf can alkylate even poor nucleophiles, many common solvents will actively participate in side reactions[2].

SolventCompatibilityPrimary Side Reaction / ByproductRecommended Action
Dichloromethane (DCM) ExcellentNone (Inert)Preferred solvent. Ensure it is stored over activated 3Å molecular sieves.
Tetrahydrofuran (THF) PoorPoly-THF (Viscous gel formation) via CROPAvoid. If an ether is strictly required, use 2-MeTHF, which resists polymerization[3].
Acetonitrile (MeCN) ModerateNitrilium ion formation / TrimerizationKeep temperatures ≤ 0 °C. Avoid prolonged heating, which forms triazinium salts[4].
Water / Alcohols IncompatibleHydrolysis to Triflic Acid (TfOH)Strictly exclude moisture. Hydrolysis destroys the reagent and lowers pH[2].

Troubleshooting FAQs: Mechanisms & Causality

Q1: My reaction mixture turned into a thick, gummy gel when using THF as a solvent. What happened?

A1: You have inadvertently initiated a Living Cationic Ring-Opening Polymerization (CROP). Methyl triflate is a well-known initiator for the polymerization of cyclic ethers and lactones[2]. The highly electrophilic methyl cation equivalent attacks the oxygen atom of THF, forming an O-methyltetrahydrofuranium triflate active center[5]. Because the triflate counterion is non-nucleophilic, subsequent THF molecules continuously attack this activated ring, leading to the formation of poly-THF (polytetramethylene ether glycol)[6]. This consumes your reagent and turns the solvent into a viscous byproduct.

The Fix: Switch to non-nucleophilic halogenated solvents like DCM. If your substrate requires a polar ether, use 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate at lower temperatures; the steric hindrance of the methyl group in 2-MeTHF significantly suppresses the polymerization pathway[3].

G MeOTf Methyl Triflate (Initiator) Oxonium O-Methyltetrahydrofuranium (Active Cation) MeOTf->Oxonium Nucleophilic Attack THF THF Solvent (Monomer) THF->Oxonium PolyTHF Poly-THF (Viscous Byproduct) Oxonium->PolyTHF Cationic Ring-Opening Polymerization (CROP)

Mechanism of MeOTf-initiated living cationic ring-opening polymerization of THF.

Q2: I am trying to methylate a secondary amine, but mass spectrometry shows significant amounts of quaternary ammonium salts. How do I prevent over-alkylation?

A2: Over-alkylation is a persistent issue with MeOTf due to its extreme reactivity[7]. When you methylate a secondary amine, the newly added methyl group donates electron density (inductive effect) to the nitrogen. This makes the resulting tertiary amine more nucleophilic than your starting material. Consequently, the second methylation outcompetes the first, leading to quaternary ammonium triflate salts.

The Fix: You must maximize the kinetic difference between the starting amine and the product. Use strict stoichiometric control (0.95 equivalents of MeOTf) so the starting amine is the limiting reagent[7]. Perform the reaction at cryogenic temperatures (-78 °C), and utilize high-dilution conditions to prevent local concentration spikes during addition.

Q3: I intended to N-alkylate an amide, but NMR indicates I formed an imidate (O-alkylation). Why did the methyl group attach to the oxygen?

A3: This is a classic demonstration of Hard-Soft Acid-Base (HSAB) theory. Amides and enolates are ambident nucleophiles: the oxygen is a "hard" nucleophilic center (high charge density), while the nitrogen/carbon is a "soft" center. Because the triflate anion is an exceptional leaving group, the methyl group in MeOTf acts as a "hard" electrophile. According to HSAB principles, hard electrophiles preferentially attack hard nucleophiles, leading to kinetically favored O-alkylation[2].

The Fix: If N-alkylation is strictly required, you must use a "softer" methylating agent like methyl iodide (MeI), or alter your synthetic route by deprotonating the amide with a strong base prior to trapping.

G Amide Amide/Enolate (Ambident Nucleophile) O_Alk O-Alkylation (Kinetic/Hard-Hard Match) Amide->O_Alk + MeOTf N_Alk N/C-Alkylation (Thermodynamic/Soft-Soft Match) Amide->N_Alk + MeI MeOTf Methyl Triflate (Hard Electrophile) MeOTf->O_Alk MeI Methyl Iodide (Soft Electrophile) MeI->N_Alk

HSAB theory dictating O-alkylation vs N-alkylation pathways with different methylating agents.

Q4: My reaction yields are dropping, and I'm seeing degradation of acid-sensitive protecting groups. What byproduct is causing this?

A4: MeOTf is highly hygroscopic. Upon contact with adventitious moisture, it rapidly hydrolyzes to form methanol and trifluoromethanesulfonic acid (triflic acid, TfOH)[2]. Triflic acid is a superacid. Even trace amounts of moisture will generate enough TfOH to plummet the pH of your reaction mixture, which catalyzes the cleavage of acid-sensitive protecting groups (e.g., Boc, acetals) and degrades your substrate.

The Fix: Ensure strictly anhydrous conditions. Furthermore, always include a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, in your reaction mixture. This specific base is sterically hindered enough that it will not react with MeOTf, but it will rapidly scavenge any generated triflic acid, protecting your substrate[2][8].

Standard Operating Protocols (SOPs)

Protocol 1: Controlled Anhydrous Mono-Methylation of Amines

This protocol is designed as a self-validating system to prevent over-alkylation and acid-catalyzed degradation.

  • Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times to ensure a strictly anhydrous environment.

  • Substrate Dissolution: Dissolve the secondary amine (1.0 eq) and 2,6-di-tert-butylpyridine (1.1 eq) in anhydrous DCM to achieve a dilute concentration of 0.05 M to 0.1 M.

    • Causality: The dilution prevents local concentration spikes, and the hindered base acts as an insurance policy against trace triflic acid generation[8].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

    • Self-Validation: Verify internal temperature with a thermocouple. Cryogenic conditions suppress the activation energy required for the secondary quaternization step.

  • Electrophile Addition: Dissolve MeOTf (0.95 eq) in 1 mL of anhydrous DCM. Add this solution dropwise over 15–20 minutes using a syringe pump.

    • Causality: Sub-stoichiometric MeOTf guarantees the starting amine remains the limiting reagent, physically preventing complete over-alkylation[7].

  • Reaction Monitoring: Stir for 1 hour at -78 °C.

    • Self-Validation: Withdraw a 10 µL aliquot, quench in aqueous NaHCO3, and analyze via LC-MS. Do not allow the reaction to warm to room temperature until LC-MS confirms the disappearance of the MeOTf peak and the formation of the mono-methylated product.

Protocol 2: Safe Quenching and Workup of MeOTf Reactions

MeOTf is highly toxic and volatile. Unreacted reagent must be actively destroyed before exposing the mixture to ambient atmosphere.

  • In-Situ Quenching: While the reaction is still at -78 °C (or 0 °C), add an excess of 10% aqueous NaHCO3 solution or a primary amine (like ethanolamine) directly to the flask.

    • Causality: The aqueous base rapidly and irreversibly hydrolyzes any unreacted MeOTf into harmless methanol and water-soluble sodium triflate[2].

  • Phase Separation: Allow the mixture to warm to room temperature while stirring vigorously for 15 minutes. Transfer to a separatory funnel.

    • Self-Validation: Check the pH of the aqueous layer. It must be mildly basic (pH 8-9) to confirm all triflic acid has been neutralized.

  • Extraction & Washing: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine to remove residual triflate salts.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Sources

Troubleshooting

Technical Support Center: Methoxymethyl Trifluoromethanesulfonate (MOM-OTf) Workup &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during methoxymethyl (MOM) ether synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during methoxymethyl (MOM) ether synthesis. While MOM-Cl is the traditional reagent, its severe toxicity has driven the adoption of in situ MOM-OTf generation. However, the extreme electrophilicity of MOM-OTf and the highly acidic byproducts generated demand rigorous, causality-driven workup and purification strategies.

This guide deconstructs the mechanisms behind these protocols, providing you with a self-validating system to ensure high yields and reproducible workflows.

Frequently Asked Questions (FAQs)

Q: Why generate MOM-OTf in situ rather than using commercial MOM-Cl? A: Commercial MOM-Cl is highly carcinogenic and is often contaminated with bis(chloromethyl) ether. Generating MOM-OTf in situ via the reaction of dimethoxymethane and trimethylsilyl trifluoromethanesulfonate (TMSOTf) provides a safer, highly reactive electrophile capable of protecting sterically hindered or unreactive alcohols without the severe safety risks.

Q: Why do my MOM ethers degrade during silica gel chromatography? A: MOM ethers are acetals and are inherently acid-labile. Standard silica gel possesses acidic silanol groups on its surface that catalyze the hydrolysis of the acetal linkage. To prevent this, the silica gel must be neutralized by adding 1% v/v triethylamine (Et 3​ N) to the eluent, which binds to the acidic sites and protects the product during elution[1].

Q: How do I properly quench a reaction involving MOM-OTf? A: The formation of a MOM ether using MOM-OTf generates triflic acid (HOTf) as a stoichiometric byproduct. If water or an aqueous buffer is added before neutralizing this superacid, the localized drop in pH will immediately cleave the newly formed MOM ether[2]. You must quench the reaction with a mild, anhydrous base (e.g., Et 3​ N) prior to any aqueous extraction.

Troubleshooting Guide

Troubleshooting Issue Low Yield of MOM Ether Check1 Is starting material consumed? Issue->Check1 No No: Moisture present or inactive TMSOTf Check1->No No Yes Yes: Product lost during workup/column Check1->Yes Yes FixNo Use strictly anhydrous conditions & fresh TMSOTf No->FixNo FixYes Add 1% Et3N to silica gel & quench with base Yes->FixYes

Diagnostic logic tree for troubleshooting low yields in MOM ether synthesis.

Issue 1: Low Yield / Incomplete Protection

  • Causality: MOM-OTf is extremely moisture-sensitive. Any adventitious water will outcompete your target alcohol, hydrolyzing the MOM-OTf intermediate back to dimethoxymethane and triflic acid.

  • Solution: Flame-dry all glassware, use strictly anhydrous dimethoxymethane, and ensure your TMSOTf is fresh and colorless. Self-Validation: If the reaction fumes heavily or turns dark yellow immediately upon adding TMSOTf, moisture is present, validating a failure state early.

Issue 2: Product Loss During Workup

  • Causality: Premature aqueous quenching without sufficient buffering leads to acid-catalyzed cleavage of the MOM ether.

  • Solution: Always add an excess of Et 3​ N (relative to the TMSOTf used) directly to the reaction mixture at 0 °C before exposing it to water or saturated NaHCO 3​ .

Issue 3: Chemoselective Deprotection Required Later in Synthesis

  • Causality: Complex multi-step syntheses often require the removal of the MOM group without affecting other acid-sensitive moieties.

  • Solution: Use mild Lewis acids like Zn(OTf) 2​ in isopropanol, which selectively coordinates and cleaves the MOM ether without degrading benzyl or silyl ethers. Alternatively, the combination of TMSOTf and 2,2′-bipyridyl offers a highly chemoselective deprotection route under nearly neutral conditions[2].

Quantitative Data: Workup & Purification Parameters

ParameterRecommended Agent / ConditionCausality & Scientific Rationale
In situ Generation Dimethoxymethane + TMSOTfGenerates MOM-OTf and TMSOMe. Avoids carcinogenic MOM-Cl.
Reaction Quench Et 3​ N (1.5 - 2.0 eq)Neutralizes HOTf byproduct before aqueous exposure, preventing acetal cleavage[2].
Aqueous Wash Saturated aq. NaHCO 3​ Provides a buffered, mildly basic aqueous layer during extraction to ensure stability.
Stationary Phase Silica Gel (230-400 mesh)Standard high-resolution separation matrix.
Eluent Additive 1% v/v Et 3​ NDeactivates acidic silanol groups on silica gel, preventing on-column degradation[1].

Step-by-Step Methodologies

Protocol: In Situ Generation, Protection, and Purification

This protocol is designed as a self-validating system. Visual cues and TLC behavior will confirm the integrity of the reaction at each stage.

Step 1: Preparation & Activation

  • Dissolve the alcohol substrate (1.0 eq) in anhydrous dimethoxymethane (0.1 M to 0.5 M concentration). The dimethoxymethane acts as both the reagent and the solvent.

  • Cool the reaction flask to 0 °C under a strict nitrogen or argon atmosphere.

Step 2: Catalysis & Monitoring 3. Add TMSOTf (0.05 to 0.1 eq for catalytic use, or up to 1.5 eq depending on substrate steric hindrance) dropwise via syringe.

  • Self-Validating Check: The reaction should remain clear or turn slightly pale. Immediate dark discoloration indicates impurities or moisture.

  • Allow the reaction to warm to room temperature. Monitor via TLC.

    • Self-Validating Check: Use Et 3​ N-treated TLC capillaries. If the product spot streaks heavily on standard silica but remains tight on an Et 3​ N-treated plate, it confirms the extreme acid-lability of your specific MOM ether.

Step 3: Quenching & Workup 5. Once the starting material is consumed, cool the flask back to 0 °C. 6. Add Et 3​ N (1.5 eq relative to the amount of TMSOTf used) dropwise to neutralize the generated triflic acid. Stir for 10 minutes. 7. Pour the mixture into a separatory funnel containing saturated aqueous NaHCO 3​ . Extract the aqueous layer with ethyl acetate (3 x 50 mL). 8. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 4: Chemoselective Purification 9. Prepare a chromatography column using silica gel slurried in hexanes containing 1% v/v Et 3​ N. 10. Load the crude residue and elute with a gradient of hexanes/ethyl acetate, maintaining 1% Et 3​ N in all eluent mixtures throughout the purification process[1].

MOM_Protection Start Alcohol + Dimethoxymethane (Anhydrous, 0 °C) AddTMSOTf Add TMSOTf (Catalyst) Generates MOM-OTf in situ Start->AddTMSOTf Reaction Electrophilic Attack Forms MOM-Ether + HOTf AddTMSOTf->Reaction Quench Quench with Et3N Neutralizes HOTf Reaction->Quench Workup Aqueous NaHCO3 Workup Extract with EtOAc Quench->Workup Purify Silica Gel Chromatography (Pre-treated with 1% Et3N) Workup->Purify

Workflow for in situ MOM-OTf generation, protection, and chemoselective purification.

References

  • Title: Two-Step Formal[3+2] Cycloaddition of Enones/Enals and Allenyl MOM Ether: Gold-Catalyzed Highly Diastereoselective Synthesis Source: Figshare URL: [Link]

  • Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate Source: Ingenta Connect / Current Organic Synthesis URL: [Link]

Sources

Optimization

How to properly quench excess Methoxymethyl trifluoromethanesulfonate

Technical Support Center: Safe Handling and Quenching of Methoxymethyl Trifluoromethanesulfonate (MOM-OTf) Welcome to the Electrophile & Alkylating Agent Support Portal. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Handling and Quenching of Methoxymethyl Trifluoromethanesulfonate (MOM-OTf)

Welcome to the Electrophile & Alkylating Agent Support Portal. This guide is designed for researchers, scientists, and drug development professionals handling highly reactive triflates.

Core Principles & Causality

Q: Why is MOM-OTf so much more reactive than standard alkyl halides, and why is the quench procedure so critical? A: Methoxymethyl trifluoromethanesulfonate (MOM-OTf) is an exceptionally potent alkylating agent. Its extreme reactivity stems from the adjacent oxygen atom, which donates electron density to stabilize the intermediate oxocarbenium ion, combined with the trifluoromethanesulfonate (triflate, −OTf ) group, which is one of the best leaving groups in organic chemistry[1]. Because of this highly polarized C-O bond, MOM-OTf reacts violently with ambient moisture and protic solvents. Improper quenching—such as the direct addition of water—causes rapid, uncontrolled hydrolysis that releases superacidic trifluoromethanesulfonic acid (TfOH)[2] and formaldehyde gas. This can lead to thermal runaway, severe product degradation, or a pressurized vessel explosion.

Experimental Protocol: The Self-Validating Homogeneous Quench

To ensure a safe, self-validating system, we utilize a Homogeneous Solvolysis and Neutralization protocol. By using a soluble nucleophile (Methanol) paired with a soluble base (Triethylamine), we eliminate the mass-transfer limitations of biphasic aqueous quenches and prevent localized acid spikes.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture containing excess MOM-OTf with an inert, dry solvent (e.g., Dichloromethane or Toluene) to achieve a concentration of <10% v/v. Causality: Dilution increases the heat capacity of the system, acting as a thermal buffer against the exothermic quench.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath (0 °C) and allow it to equilibrate for 5 minutes.

  • Reagent Preparation: In a separate, dry flask, prepare a 1:1 (v/v) mixture of anhydrous Methanol (MeOH) and Triethylamine ( Et3​N ).

  • Dropwise Addition: Under vigorous mechanical or magnetic stirring, add the MeOH/Et3​N mixture dropwise to the reaction vessel. Monitor the internal temperature; do not allow it to exceed 10 °C.

  • Incubation: Allow the mixture to stir at 0 °C for 15–30 minutes, then warm to room temperature. Validation: The complete cessation of fuming and temperature spikes indicates the MOM-OTf has been fully consumed, validating the completion of the quench.

  • Aqueous Workup: Add saturated aqueous sodium bicarbonate ( NaHCO3​ ) to the mixture to wash away the resulting triethylammonium triflate salts. Separate the phases, extract the aqueous layer with DCM, dry the combined organics over MgSO4​ , and concentrate under reduced pressure.

Workflow Visualization

MOM_Quench_Workflow A Excess MOM-OTf in Reaction Mixture B Dilute with Inert Solvent (DCM/Toluene) Cool to 0 °C A->B Step 1: Thermal Buffering C Add 1:1 MeOH / Et3N Dropwise B->C Step 2: Nucleophile/Base Intro D Homogeneous Solvolysis (Mass-Transfer Efficient) C->D Step 3: Acid Scavenging E Formation of Dimethoxymethane & Et3NH+ OTf- D->E Chemical Conversion F Aqueous Bicarbonate Wash (Phase Separation) E->F Step 4: Salt Removal

Caption: Step-by-step workflow and chemical conversion for safely quenching MOM-OTf.

Troubleshooting & FAQs

Q: I added aqueous bicarbonate directly to my reaction, and the solution turned black and polymerized. What happened? A: You experienced a mass-transfer failure. Aqueous bicarbonate and organic solvents (like DCM) form a biphasic mixture. When water contacts MOM-OTf at the phase boundary, it rapidly generates superacidic TfOH. Because the aqueous base ( HCO3−​ ) cannot dissolve into the organic layer to neutralize the acid quickly enough, the localized superacidic environment catalyzes the decomposition and polymerization of your acid-sensitive substrates. The MeOH/Et3​N quench prevents this because both the nucleophile and the base are entirely soluble in the organic phase, neutralizing the acid the millisecond it is formed.

Q: My quench solution started smoking heavily when I added the Methanol/Amine mixture. Is this normal? A: A slight wisp of vapor is normal due to the volatility of the generated dimethoxymethane, but heavy white smoke indicates the release of vaporized triflic acid[3]. This means your addition rate was too fast, or your cooling bath was insufficient. Stop the addition, allow the system to cool back to 0 °C, and resume at a slower drop rate.

Q: What should I do in the event of a bulk MOM-OTf spill outside the fume hood? A: Evacuate the immediate area. MOM-OTf is a volatile, highly toxic alkylating agent. Personnel wearing proper PPE (including a respirator) should cover the spill with a dry, non-combustible absorbent (like sand or vermiculite), carefully transfer it to a secondary containment vessel in a fume hood, and neutralize it using a step-down process[4] starting with heavily diluted isopropanol, followed by methanol, and finally water.

Quantitative Data: Quenching Agent Comparison

To aid in experimental design, the following table summarizes the chemical outcomes and safety profiles of various quenching strategies for reactive alkyl triflates[1].

Quenching ReagentMechanism of ActionPrimary ByproductsExotherm / Safety ProfileRecommended Use Case
Methanol + Triethylamine Homogeneous solvolysis & acid scavengingDimethoxymethane (Methylal), Et3​NH+OTf− Mild exotherm; highly controlled.Optimal. Standard for all synthetic workflows and acid-sensitive products.
Sat. Aqueous NaHCO3​ Biphasic hydrolysis & neutralizationFormaldehyde, Methanol, NaOTf , CO2​ gasModerate to High exotherm; vigorous gas evolution.Only for highly dilute solutions (<1%) or robust, acid-stable products.
Aqueous Ammonia ( NH4​OH ) Amination & neutralizationMOM-amines, NH4+​OTf− High exotherm; potential for multiple alkylations.Fume hood destruction of bulk expired reagent only.
Neat Water Unbuffered hydrolysisFormaldehyde, Methanol, TfOH (Superacid) Violent exotherm; thermal runaway risk. Never recommended.

References

  • The Sarpong Group. "Quenching of Pyrophoric and Highly Reactive Materials." UC Berkeley Laboratory Safety Protocols. Available at: [Link]

  • Jeci Biochem. "Trifluoromethanesulfonic Acid (TfOH) and Sulfonate Esters." Chemical Knowledge Base. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Methoxymethyl Trifluoromethanesulfonate (MOM-OTf) Handling &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of methoxymethyl trifluoromethanesulfonate (MOM-OTf).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of methoxymethyl trifluoromethanesulfonate (MOM-OTf). MOM-OTf is an exceptionally powerful alkylating agent, orders of magnitude more reactive than standard methoxymethyl chloride (MOM-Cl). Its reactivity is driven by the highly electrophilic oxocarbenium-like character of the MOM cation and the superb leaving group ability of the triflate anion.

However, this extreme reactivity makes it highly susceptible to solvent-mediated degradation[1]. This guide deconstructs the causality behind common experimental failures and provides a self-validating framework for its successful application in drug development and synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My MOM-protection protocol works perfectly in Dichloromethane (DCM), but when I switched to Tetrahydrofuran (THF) to improve the solubility of my polar substrate, the reaction failed completely. Why? Analysis & Causality: MOM-OTf cannot be used in nucleophilic ethers like THF. The highly electrophilic MOM cation ( CH3​−O−CH2+​ ) rapidly undergoes nucleophilic attack by the oxygen atom of THF. This forms a highly unstable oxonium ion intermediate, which immediately triggers a cationic ring-opening polymerization (CROP) of the solvent[2], or forms 4-methoxybutoxy degradation products[3]. Your reagent is entirely consumed by the solvent before it can ever reach your substrate. Solution: Always use non-nucleophilic halogenated solvents (e.g., anhydrous DCM). If substrate solubility is an issue, consider pre-forming the alkoxide of your substrate before adding it to the DCM solution.

Q2: Can I use Acetonitrile (MeCN) instead of THF for better solubility? Analysis & Causality: While MeCN is less nucleophilic than THF, it is still incompatible with ultra-strong electrophiles like MOM-OTf at standard concentrations. The nitrogen lone pair of MeCN attacks the MOM cation, generating a transient nitrilium ion ( CH3​−C≡N+−CH2​OMe ). Upon aqueous quench, this intermediate undergoes a Ritter-type hydrolysis to yield N-(methoxymethyl)acetamide. This parasitic pathway drastically depletes the active reagent concentration. Solution: Avoid nitriles. Stick to DCM or, if necessary, use strongly electron-deficient aromatic solvents (like fluorobenzene) which offer different solubility profiles without nucleophilic liabilities.

Q3: I am using Triethylamine (TEA) as my base, but I am getting a complex mixture of byproducts. What is going wrong? Analysis & Causality: Unhindered aliphatic amines like TEA or Diisopropylethylamine (DIPEA) are highly nucleophilic. They will directly attack MOM-OTf to form stable quaternary ammonium salts (e.g., Et3​N+−CH2​OMeOTf− ), permanently neutralizing the reagent. Solution: You must use a sterically hindered, non-nucleophilic base. 2,6-Di-tert-butylpyridine (2,6-DTBP) is the gold standard here. The bulky tert-butyl groups completely block the nitrogen lone pair from alkylation by the MOM cation, restricting its role purely to proton abstraction.

Q4: Why must the reaction be kept at -78 °C to 0 °C? Analysis & Causality: The ionization of covalent MOM-OTf into its active ionic pair is highly temperature-dependent, increasing by orders of magnitude at lower temperatures (-70 °C) in the presence of stabilizing species[1]. At room temperature, the high concentration of bare oxocarbenium ions leads to rapid autodecomposition (loss of formaldehyde and formation of methyl triflate) or uncontrolled polymerization.

Part 2: Solvent Compatibility Matrix

To facilitate quick decision-making, all quantitative and qualitative degradation data is summarized below:

Solvent SystemNucleophilicityMOM-OTf Stability (Half-life at 0°C)Primary Degradation PathwayRecommendation
Dichloromethane (DCM) Negligible> 24 hoursSlow autodecomposition at RTGold Standard
Tetrahydrofuran (THF) High< 1 minuteCationic Ring-Opening Polymerization (CROP)Do Not Use
Acetonitrile (MeCN) Moderate~ 15-30 minutesNitrilium ion formation (Ritter-type hydrolysis)Not Recommended
Toluene NoneStable, but poor solubilityBiphasic separation; unreactive precipitationUse with Caution

Part 3: Self-Validating Experimental Protocol

Workflow: In Situ Generation of MOM-OTf and Protection of a Hindered Alcohol Causality Note: Because commercial MOM-OTf is impractically unstable for storage, it must be generated in situ via a salt metathesis reaction between Methoxymethyl chloride (MOM-Cl) and Silver trifluoromethanesulfonate (AgOTf).

Materials Required:

  • Anhydrous Dichloromethane (DCM), freshly distilled over CaH2​ .

  • Methoxymethyl chloride (MOM-Cl) - Caution: Carcinogen.

  • Silver trifluoromethanesulfonate (AgOTf) - Must be stored in a desiccator in the dark.

  • 2,6-Di-tert-butylpyridine (2,6-DTBP).

  • Sterically hindered alcohol substrate.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: MOM-OTf is instantly destroyed by trace atmospheric moisture, yielding formaldehyde, methanol, and triflic acid.

  • Substrate & Base Loading: Dissolve the alcohol substrate (1.0 equiv) and 2,6-DTBP (2.5 equiv) in anhydrous DCM (0.1 M concentration). Cool the stirring solution to 0 °C using an ice-water bath.

  • Metathesis Precursor Addition: Add MOM-Cl (2.0 equiv) dropwise to the cooled solution. Note: No reaction occurs at this stage as MOM-Cl is insufficiently electrophilic to react with hindered alcohols.

  • In Situ Generation (The Self-Validating Step): Wrap the flask in aluminum foil to exclude light (preventing AgOTf photoreduction). Add solid AgOTf (2.2 equiv) in one portion under a strong flow of Argon.

    • Self-Validation Checkpoint: Within seconds, a dense, heavy white precipitate of Silver Chloride (AgCl) will form. The formation of this insoluble salt is the thermodynamic driving force of the metathesis, visually confirming that the ultra-reactive MOM-OTf is successfully being generated in the solution.

  • Reaction Progression: Stir the suspension at 0 °C for 2 to 4 hours. Monitor via TLC. The reaction is complete when the substrate spot disappears.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Causality: The basic quench neutralizes any generated triflic acid and destroys excess MOM-OTf. Filter the biphasic mixture through a pad of Celite to remove the AgCl salts, then extract the aqueous layer with DCM. Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash chromatography.

Part 4: Mechanistic Visualization

The following diagram maps the divergent reaction pathways of MOM-OTf based on solvent selection, illustrating why non-nucleophilic environments are mandatory.

G MOM MOM-OTf (Highly Electrophilic) DCM Dichloromethane (DCM) Non-nucleophilic MOM->DCM -78°C to 0°C THF Tetrahydrofuran (THF) Nucleophilic Ether MOM->THF Rapid Reaction MeCN Acetonitrile (MeCN) Weak Nucleophile MOM->MeCN Competing Reaction Stable Stable Oxocarbenium Ion Ready for Substrate Attack DCM->Stable RingOpen Oxonium Formation & Ring-Opening Polymerization THF->RingOpen Ritter Nitrilium Ion Formation (Ritter-type Hydrolysis) MeCN->Ritter

Figure 1: Solvent-dependent degradation pathways of MOM-OTf highlighting nucleophilic interception.

References

  • Title: Onium ions. 23. Structure of oxonium ions: an x-ray crystallographic study of triethyloxonium hexafluorophosphate and triphenyloxonium tetraphenylborate Source: Researcher.Life URL: [Link]

  • Title: Enantiospecific Synthesis of (+)- and (−)-Ferruginine from l-Glutamic Acid. Synthesis of Tropanes via Intramolecular Iminium Ion Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Cationic ring-opening polymerization (CROP) major mechanistic phenomena Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Preserving MOM Ethers During Triflation Workflows

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Visuals

I'm now completely satisfied with the DOT diagram. I have ensured that every element adheres to the specified visual constraints, ensuring a clear and effective visual guide for researchers and scientists. All is finalized.

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the unintended cleavage of methoxymethyl (MOM) protecting groups during trifluoromethanesulfonate (triflate) synthesis.

Diagnostic Workflow

Before adjusting your reaction parameters, use the decision tree below to identify the mechanistic root cause of your MOM group deprotection.

G Start Unwanted MOM Cleavage Detected Agent Identify Triflating Agent Start->Agent Tf2O Triflic Anhydride (Tf2O) Agent->Tf2O Comins Comins' Reagent or PhNTf2 Agent->Comins Silyl Silyl Triflates (TMSOTf / TESOTf) Agent->Silyl BaseCheck Evaluate Base & Addition Rate Tf2O->BaseCheck TfOH generation MechCheck Check for Local Acidification Comins->MechCheck Mild byproducts LewisCheck Evaluate Lewis Acidity Silyl->LewisCheck Transacetalization BaseSol Use DTBMP or 2,6-Lutidine at -78°C BaseCheck->BaseSol MechSol Ensure strictly anhydrous conditions MechCheck->MechSol LewisSol Add 2,4,6-Collidine or 2,2'-Bipyridyl LewisCheck->LewisSol

Diagnostic workflow for troubleshooting MOM ether cleavage during triflation.

Knowledge Base & FAQs: Mechanistic Causality

Q1: Why does my methoxymethyl (MOM) group cleave specifically when I use triflic anhydride (Tf₂O)? A1: The cleavage is driven by the generation of triflic acid (TfOH) as a stoichiometric byproduct during the triflation of alcohols or enolates. TfOH is a superacid (pKa ~ -14). Because the MOM group is an acetal, it is highly susceptible to Brønsted acid-catalyzed hydrolysis or solvolysis. If the base in your reaction mixture is not sterically hindered enough to trap the TfOH instantly, the localized acidic environment will protonate the MOM oxygen, leading to the rapid expulsion of formaldehyde and methanol, thereby unmasking the alcohol.

Q2: Which base should I choose to scavenge TfOH without ruining my yield? A2: You must use a non-nucleophilic, sterically hindered base. Standard bases like triethylamine (Et₃N) or pyridine can sometimes react with Tf₂O to form reactive ketenes or fail to buffer the reaction efficiently. 2,6-di-tert-butyl-4-methylpyridine (DTBMP) is the gold standard for highly sensitive substrates because its nitrogen lone pair is completely shielded, preventing any nucleophilic attack on the triflating agent while efficiently trapping protons[1]. For larger scale or cost-sensitive syntheses, 2,6-lutidine is an excellent alternative that maintains high conversion rates while preventing the elimination or cleavage byproducts[1].

Q3: Are there alternative triflating agents that are inherently safer for MOM ethers? A3: Yes. If Tf₂O proves too harsh, switch to Comins' reagent (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) or PhNTf₂ . These reagents transfer the triflyl group without generating TfOH. Instead, they release mildly acidic or neutral sulfonimide byproducts, which are completely tolerated by acid-labile protecting groups like MOM. This strategy is frequently employed in complex total syntheses, such as the synthesis of Diazonamide A, where phenolic hydroxyls are successfully triflated in the presence of bis-MOM protected intermediates[2].

Q4: Can I use silyl triflates (like TMSOTf) in the presence of MOM ethers? A4: This requires extreme caution. Silyl triflates act as strong Lewis acids and can directly activate the MOM acetal. For instance, treating aromatic MOM ethers with TMSOTf can convert them directly into silyl ethers or cause complete deprotection[3]. To prevent this, you must modulate the Lewis acidity by adding a mild, coordinating base such as 2,4,6-collidine or 2,2′-bipyridyl, or switch to the slightly less aggressive triethylsilyl triflate (TESOTf)[3][4].

Quantitative Data: Base Selection Matrix

Selecting the correct base is the single most critical variable when using Tf₂O in the presence of a MOM ether. Use the table below to match the base to your substrate's sensitivity.

BasepKa (Conjugate Acid)Steric HindranceMOM Cleavage RiskRecommended Application
Triethylamine (Et₃N) ~10.7Low-MediumHigh Insensitive substrates; prone to side reactions.
Pyridine ~5.2LowHigh Avoid entirely in the presence of MOM ethers.
2,6-Lutidine ~6.7MediumLow Cost-effective scale-up; requires slow Tf₂O addition[1].
DTBMP ~4.4Very HighVery Low Highly sensitive, complex, or poly-protected substrates[1].

Self-Validating Experimental Protocols

Protocol A: Triflation of Sensitive Alcohols using Tf₂O and DTBMP

Causality Check: Pre-mixing the substrate with a highly hindered base ensures that any TfOH generated upon the slow addition of Tf₂O is immediately neutralized before it can diffuse and interact with the MOM ether.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve the MOM-protected alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv) to the solution. Stir for 10 minutes at room temperature to ensure complete dissolution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and cool the mixture to -78 °C. (Self-validation: The cryogenic temperature suppresses the kinetics of acetal cleavage while allowing the highly favored triflation to proceed).

  • Triflation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) over 15 minutes down the side of the flask to allow pre-cooling of the reagent.

  • Monitoring & Quench: Stir at -78 °C for 1 hour. Monitor by TLC. Once complete, quench the reaction strictly at -78 °C with saturated aqueous NaHCO₃ before warming to room temperature. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Enolate/Phenol Triflation using Comins' Reagent

Causality Check: Comins' reagent avoids TfOH generation entirely, making it the safest choice for poly-MOM-protected frameworks[2].

  • Enolate/Phenoxide Formation: Dissolve the MOM-protected ketone or phenol (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool to -78 °C.

  • Deprotonation: Slowly add a suitable base (e.g., KHMDS for ketones, or NaH for phenols) (1.1 equiv). Stir for 30 minutes to ensure complete deprotonation.

  • Reagent Addition: Add a solution of Comins' reagent (1.2 equiv) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: ACS Omega URL:[3]

  • Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals with the Combination of Trialkylsilyl Triflate/2,4,6-Collidine Source: The Journal of Organic Chemistry (ACS Publications) URL:[4]

  • A Concise Formal Synthesis of Diazonamide A via the Stereoselective Construction of the C10 Quaternary Center Source: PMC / NIH URL:[2]

  • US8389714B2 - Process for the preparation of 17-0-vinyl-triflates as intermediates Source: Google Patents URL:[1]

Sources

Troubleshooting

TLC monitoring for reactions involving Methoxymethyl trifluoromethanesulfonate

Technical Support Center: TLC Monitoring for MOM-OTf Protection Reactions Welcome to the Technical Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals handling m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TLC Monitoring for MOM-OTf Protection Reactions

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals handling methoxymethyl trifluoromethanesulfonate (MOM-OTf).

While MOM-OTf is an exceptionally potent reagent for the protection of sterically hindered or unreactive alcohols[1], its extreme reactivity and moisture sensitivity make standard Thin Layer Chromatography (TLC) monitoring notoriously difficult. As a Senior Application Scientist, I have structured this guide to move beyond basic steps—focusing on the chemical causality behind TLC failures and providing a self-validating system to ensure absolute experimental accuracy.

Part 1: The Core Challenge – Why Standard TLC Fails

MOM-OTf is highly electrophilic. When a chemist takes an unquenched reaction aliquot and spots it directly onto a standard normal-phase silica gel TLC plate, the unreacted MOM-OTf immediately reacts with the surface silanols and adsorbed water on the silica.

This rapid hydrolysis generates formaldehyde, methanol, and—most critically—triflic acid (HOTf) . Triflic acid is a superacid. Its localized generation on the TLC plate causes two catastrophic issues:

  • Severe Streaking: The acid protonates the product, starting material, and the amine base (e.g., DIPEA), causing them to streak heavily across the plate, masking the true Rf​ values.

  • The "False Negative" Cleavage: The highly acidic environment on the plate can prematurely cleave the newly formed MOM ether back to the starting alcohol before the solvent front even moves. This leads chemists to falsely believe the reaction has stalled.

G A Unquenched Aliquot (Contains MOM-OTf) B Silica Gel Plate (Surface Moisture) A->B Spotted directly C Hydrolysis Reaction B->C D Triflic Acid (HOTf) Generation C->D E Product Protonation & Streaking D->E F In Situ MOM Cleavage (False Negative) D->F

Fig 1: Degradation pathway of unquenched MOM-OTf on silica gel leading to TLC artifacts.

Part 2: Standard Operating Procedure – The "Quench-and-Extract" Protocol

To establish a self-validating monitoring system, you must isolate the analyte from the reactive MOM-OTf and the generated HOTf before it touches the silica[2]. This requires a rapid mini-workup at the bench.

Step-by-Step Methodology:

  • Aliquot Withdrawal: Using a glass capillary or micropipette, withdraw 10–20 µL of the active reaction mixture.

  • Immediate Quench: Discharge the aliquot into a small 2 mL autosampler vial containing 0.5 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The basic aqueous phase immediately destroys unreacted MOM-OTf and neutralizes all triflic acid, preventing plate degradation.

  • Organic Extraction: Add 0.5 mL of an organic solvent (e.g., Ethyl Acetate or Dichloromethane) to the vial.

  • Agitation: Cap the vial and vortex vigorously for 3–5 seconds to ensure complete partitioning of the organic products into the organic layer.

  • Phase Separation: Allow the layers to separate (~10 seconds).

  • Spotting: Dip a clean TLC capillary only into the top organic layer (if using EtOAc) and spot this onto your silica TLC plate. Always run a co-spot with your starting material to validate the Rf​ shift[2].

G Step1 1. Extract 10-20 µL Reaction Aliquot Step2 2. Add to vial with 0.5 mL Sat. NaHCO3 (aq) Step1->Step2 Quenches MOM-OTf & HOTf Step3 3. Add 0.5 mL EtOAc & Vortex Step2->Step3 Step4 4. Phase Separation Step3->Step4 Step5 5. Spot Top Organic Layer onto Silica TLC Plate Step4->Step5 Avoids aqueous salts

Fig 2: Optimized quench-and-extract workflow for accurate TLC monitoring.

Part 3: Data Presentation & Visualization Strategies

MOM ethers do not possess an intrinsic chromophore. If your starting alcohol is not UV-active, you must rely on chemical stains. Below is a comparative matrix of visualization strategies tailored for MOM protections.

Visualization MethodTarget CompoundsMechanism / Expert InsightPost-Treatment
UV Light (254 nm) Aromatic/Conjugated systemsNon-destructive. The MOM group masks the hydroxyl, decreasing polarity. The product will have a higher Rf​ than the free alcohol.None
p-Anisaldehyde Stain General alcohols, phenols, MOM ethersExpert Insight: The acidic nature of the stain (H₂SO₄/AcOH) cleaves the MOM ether upon heating, revealing the alcohol which then forms a brightly colored complex.Heat gun (200°C) until spots appear.
Phosphomolybdic Acid (PMA) Most organic compoundsOxidizes the compound while reducing Mo(VI) to Mo(IV), turning spots dark blue/green against a yellow background.Heat gun (150°C).
KMnO₄ Stain Oxidizable functional groupsRapid oxidation. Less effective for fully saturated, unreactive MOM ethers unless other oxidizable groups (like alkenes) are present.Gentle heat (optional).

Part 4: Troubleshooting FAQs

Q: My reaction stalls at 50% conversion. Adding more MOM-OTf causes the solution to turn dark brown/black, and TLC shows decomposition. What is happening? A: This is a classic symptom of base depletion. The protection reaction produces one equivalent of triflic acid for every equivalent of MOM-OTf consumed. If your amine base (e.g., N,N-Diisopropylethylamine or 2,6-lutidine) is fully consumed, the reaction mixture becomes superacidic. The excess HOTf will degrade your compound and polymerize the MOM-OTf. Solution: Always ensure your base is in a strict 1.2 to 1.5 molar excess relative to MOM-OTf.

Q: Can I just use basic alumina TLC plates instead of doing the mini-workup? A: While basic alumina plates neutralize the generated acid and prevent the "false negative" cleavage, they often provide inferior resolution compared to silica. Furthermore, the unreacted MOM-OTf can still cause broad, distorted spots. The quench-and-extract method remains the gold standard for trustworthiness and high-resolution monitoring.

Q: I see a new spot forming, but it has a lower Rf​ than my starting material. Is this my MOM ether? A: Highly unlikely. MOM ethers are less polar than their corresponding free alcohols because the hydrogen-bond donating hydroxyl group is masked[1]. Your product should have a higher Rf​ on normal-phase silica. A lower Rf​ spot usually indicates a side reaction, such as alkylation of another functional group (e.g., an amine) or an acid-catalyzed degradation byproduct.

References

  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley URL: [Link]

  • Title: General Reaction Procedure (TLC Monitoring) - Not Voodoo X.4 Source: University of Rochester URL: [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions with Methyl Triflate on a Larger Scale

Welcome to the Technical Support Center for handling large-scale reactions involving methyl triflate (MeOTf). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling large-scale reactions involving methyl triflate (MeOTf). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the significant exothermic potential of this powerful methylating agent.[1][2] The information herein is grounded in established safety protocols and extensive field experience to ensure the integrity and safety of your chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with using methyl triflate on a larger scale?

A1: Methyl triflate is a highly reactive and potent methylating agent, and its use on a larger scale introduces several critical hazards that must be meticulously managed.[2] The primary concern is its propensity for highly exothermic reactions, which can lead to a thermal runaway if not adequately controlled.[3] A thermal runaway is a situation where the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a rapid increase in temperature and pressure.[3][4]

Beyond the thermal hazards, methyl triflate is also:

  • Toxic and Corrosive: It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.[5][6]

  • Flammable: It is a flammable liquid with a flash point of 38°C (100°F).[2]

  • Moisture-Sensitive: It hydrolyzes in the presence of water to form triflic acid and methanol, both of which can contribute to the overall hazard profile.[2]

Due to these hazards, it is imperative to handle methyl triflate in a well-ventilated area, away from heat, sparks, and open flames, and to use appropriate personal protective equipment (PPE).[6][7]

Q2: We observed a significant temperature spike upon initial addition of methyl triflate. What could be the cause, and how can we prevent it?

A2: A sharp temperature increase at the beginning of the reaction is a common issue and a clear indicator that the rate of heat generation is overwhelming the cooling capacity of your reactor.[8] This can be attributed to several factors:

  • High Initial Concentration of Reactants: Adding the methyl triflate too quickly to a concentrated solution of the substrate can lead to a rapid, uncontrolled reaction.

  • Inadequate Pre-cooling: The reactor and its contents might not have been sufficiently cooled before the addition of the methylating agent.[8]

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction proceeds much faster than in the bulk of the solution.

To mitigate this, consider the following strategies:

  • Slow, Controlled Addition: Implement a slow, continuous, or portion-wise addition of methyl triflate. This is a common strategy for managing exothermic reactions in batch processes.[3][9]

  • Dilution: While it may impact reaction kinetics, diluting the reaction mixture can increase the overall heat capacity, providing a larger thermal sink to absorb the heat of reaction.[9]

  • Process Analytical Technology (PAT): Utilize in-situ monitoring tools like reaction calorimetry to understand the heat flow of your reaction in real-time. This data is invaluable for developing safe and scalable addition profiles.[10][11]

Q3: What are the best practices for quenching a large-scale reaction involving methyl triflate?

A3: Quenching a reaction with unreacted methyl triflate requires careful consideration to avoid a secondary, uncontrolled exotherm. The choice of quenching agent is critical. A common and effective method is the slow addition of a nucleophilic quenching agent.

Recommended Quenching Agents:

  • Amines: Secondary amines like diethylamine or morpholine are effective. They react readily with methyl triflate in a controlled manner.

  • Water/Aqueous Base: While methyl triflate hydrolyzes with water, this reaction can also be exothermic.[2] If using water or an aqueous base (like sodium bicarbonate or sodium hydroxide solution), it must be added slowly and with efficient cooling to manage the heat generated from both the hydrolysis and the neutralization of the resulting triflic acid.

Quenching Protocol:

  • Cool the reaction mixture: Before quenching, cool the reactor contents to a low temperature (e.g., 0-5 °C) to minimize the rate of the quenching reaction.

  • Slow Addition: Add the quenching agent slowly and sub-surface to ensure rapid mixing and prevent localized heat buildup.

  • Monitor Temperature: Continuously monitor the internal temperature of the reactor and have a contingency cooling plan in place.

Q4: Can we use reaction calorimetry to de-risk our scale-up process?

A4: Absolutely. Reaction calorimetry is an essential tool for safely scaling up any exothermic reaction, especially with a reagent as reactive as methyl triflate.[11] By performing small-scale experiments in a reaction calorimeter, you can obtain critical data, including:

  • Heat of Reaction (ΔHr): This tells you the total amount of heat that will be generated.

  • Maximum Heat Flow (qmax): This determines the minimum cooling capacity required for your large-scale reactor.

  • Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase if all cooling were to fail, a crucial parameter for assessing the risk of thermal runaway.

This data allows you to model the thermal behavior of your reaction at scale and ensure that your plant equipment has the necessary heat removal capabilities.[8]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
Rapid, Uncontrolled Temperature Rise (Thermal Runaway) - Addition rate of methyl triflate is too high.- Cooling system failure.- Incorrect stoichiometry leading to accumulation of unreacted starting material.- Immediate Action: Stop the addition of methyl triflate. Maximize cooling to the reactor. If necessary, initiate an emergency quench with a pre-chilled, appropriate quenching agent (see FAQ Q3).- Preventative Measures: Re-evaluate and slow down the addition rate. Confirm the functionality of the cooling system before starting the reaction. Double-check all calculations and weighings.
Reaction Fails to Initiate or is Sluggish - Low reaction temperature.- Impurities in starting materials or solvent.- Insufficient activation (if required).- Gradually and carefully increase the reaction temperature while closely monitoring for any sudden exotherm.- Ensure all reagents and solvents are of appropriate purity and are anhydrous, as methyl triflate is moisture-sensitive.[7]- Verify that any necessary catalysts or activators are present and active.
Formation of Significant Byproducts - Localized overheating ("hot spots") due to poor mixing.- Incorrect reaction temperature.- Extended reaction time.- Improve agitation to ensure homogenous mixing.- Optimize the reaction temperature based on small-scale studies to favor the desired product formation.- Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC) and quench the reaction once the desired conversion is reached.
Pressure Buildup in the Reactor - Generation of gaseous byproducts.- Boiling of a low-boiling solvent due to an exotherm.- Ensure the reactor is equipped with a properly sized and functioning pressure relief system.- Maintain the reaction temperature well below the boiling point of the solvent.- Consider a solvent with a higher boiling point if feasible.

Experimental Protocols

Protocol 1: Safe Addition of Methyl Triflate in a Large-Scale Batch Reactor

This protocol outlines a general procedure for the controlled addition of methyl triflate to manage the reaction exotherm.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen or argon atmosphere.[7]

  • Charge Substrate and Solvent: Charge the substrate and the anhydrous solvent to the reactor.

  • Pre-cooling: Cool the reactor contents to the desired starting temperature (e.g., -10 °C to 0 °C), ensuring the cooling system is stable.[8]

  • Methyl Triflate Addition: Add the methyl triflate dropwise or via a syringe pump at a pre-determined rate. The rate should be slow enough to maintain the internal temperature within a narrow range (e.g., ± 2 °C).

  • Temperature Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise uncontrollably, immediately stop the addition and apply maximum cooling.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples for analysis at regular intervals.

  • Reaction Completion and Quench: Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C) before proceeding with the quenching protocol (see FAQ Q3).

Protocol 2: Emergency Quenching Procedure for a Thermal Runaway

This protocol is for emergency use only in the event of a thermal runaway.

  • Stop Reagent Addition: Immediately cease the addition of all reagents.

  • Maximize Cooling: Apply the maximum available cooling to the reactor jacket.

  • Initiate Emergency Quench: If the temperature continues to rise, slowly add a pre-chilled quenching solution (e.g., a solution of diethylamine in an appropriate solvent) to the reactor via a quench line. The addition should be controlled to manage the quench exotherm.

  • Monitor and Evacuate: All personnel should be prepared to evacuate the area if the situation cannot be brought under control. The reactor's pressure relief system should be monitored.

Visualizations

Diagram 1: Decision Tree for Managing Temperature Excursions

Temperature_Excursion_Workflow start Temperature Excursion Detected stop_addition Stop Methyl Triflate Addition start->stop_addition max_cooling Maximize Reactor Cooling stop_addition->max_cooling is_controlled Is Temperature Controlled? max_cooling->is_controlled continue_monitoring Continue Monitoring is_controlled->continue_monitoring Yes initiate_quench Initiate Emergency Quench Protocol is_controlled->initiate_quench No evacuate Evacuate Area initiate_quench->evacuate Safe_Methylation_Process cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase prep_reactor Reactor Prep: Clean, Dry, Inert charge_reagents Charge Substrate & Solvent prep_reactor->charge_reagents pre_cool Pre-cool to Start Temperature charge_reagents->pre_cool add_meotf Controlled Addition of Methyl Triflate pre_cool->add_meotf monitor_temp Continuous Temperature Monitoring add_meotf->monitor_temp monitor_rxn Reaction Progress Monitoring monitor_temp->monitor_rxn cool_down Cool to Quench Temperature monitor_rxn->cool_down quench Controlled Quench cool_down->quench isolate Product Isolation quench->isolate

Caption: Step-by-step process for safe large-scale methylation.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting MeOTf Chemoselectivity in Polyfunctional Substrates

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the methylation of complex, polyfunctional m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the methylation of complex, polyfunctional molecules.

Methyl trifluoromethanesulfonate (MeOTf, methyl triflate) is one of the most potent methylating agents available[1]. Its exceptional reactivity stems from the triflate anion being a superb leaving group, making MeOTf significantly more electrophilic than methyl iodide (MeI) or dimethyl sulfate. However, this high reactivity often leads to poor chemoselectivity and over-methylation (e.g., quaternization of amines).

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you harness the power of MeOTf while maintaining precise control over your reaction sites.

Part 1: Core Principles of MeOTf Selectivity

To control MeOTf, you must understand the causality behind its reactivity:

  • Hard-Soft Acid-Base (HSAB) Dynamics: MeOTf is a "hard" electrophile. Unlike MeI (a "soft" electrophile that prefers soft nucleophiles like sulfur), MeOTf reacts violently with hard nucleophiles (like oxygen and nitrogen)[1].

  • The Over-alkylation Trap: In amine methylation, the addition of a methyl group increases the electron density on the nitrogen, making the resulting secondary amine more nucleophilic than the starting primary amine. This kinetic trap inevitably leads to over-methylation unless the microenvironment is synthetically altered.

  • Solvent Microenvironments: The choice of solvent is not just a medium; it is a reactant. Using fluorinated solvents or specific pH buffers can selectively mask functional groups through non-covalent interactions.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: How do I prevent the over-methylation of primary amines to quaternary ammonium salts when using MeOTf?

The Issue: Reacting a primary amine with MeOTf in standard solvents (DCM, THF) yields a messy mixture of secondary, tertiary, and quaternary amines. The Solution: Switch your solvent to Hexafluoro-2-propanol (HFIP). The Causality: HFIP is a powerful hydrogen-bond donor. While it allows the initial methylation of the primary amine, it immediately forms a highly stable, crystalline-like hydrogen-bonded network with the resulting secondary amine. This non-covalent masking drastically reduces the secondary amine's nucleophilicity, effectively halting the reaction at the mono-methylated stage.

HFIP_Mechanism A Primary Amine (Active Nucleophile) C Mono-methyl Amine (Secondary Amine) A->C + MeOTf B MeOTf (Electrophile) B->C E H-Bonded Adduct (Deactivated Nucleophile) C->E Rapid H-Bonding D HFIP Solvent (Strong H-Bond Donor) D->E F Over-methylation (Blocked) E->F MeOTf Attack Prevented

Caption: Mechanism of HFIP-mediated selective mono-N-methylation preventing quaternization.

Self-Validating Protocol: HFIP-Mediated Mono-N-Methylation

  • Preparation: In a dry flask under inert atmosphere, dissolve the primary amine (1.0 mmol) in anhydrous HFIP (1.0 mL).

  • Addition: Dropwise add MeOTf (1.5 mmol) at room temperature. Safety Note: Perform in a fume hood; MeOTf is highly toxic.

  • Reaction & Validation Check 1: Stir for 1 hour. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine spot should disappear, replaced by a single new spot.

  • Quenching: Add 2N aqueous HCl (1.0 mL) to quench unreacted MeOTf. Evaporate volatiles under reduced pressure.

  • Workup: Neutralize the residue with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3 × 5 mL). Dry over MgSO₄ and concentrate.

  • Validation Check 2: Perform ¹H NMR (in CD₃OD). Confirm success by identifying the characteristic N-CH₃ singlet at ~2.4–2.8 ppm and the strict absence of the N(CH₃)₂ peak at ~2.2–2.3 ppm[2].

Q2: I have a substrate with both a phenol (-OH) and an aliphatic amine (-NH₂). How can I selectively O-methylate the phenol without touching the amine?

The Issue: Aliphatic amines are significantly more nucleophilic than phenols. MeOTf will preferentially attack the nitrogen. The Solution: Implement a pH-directed masking (protonation) strategy. The Causality: By adding exactly one equivalent of a superacid (Triflic acid, TfOH), you exploit the pKa difference between the amine (pKa ~9-10) and the phenol (pKa ~10). The amine is instantly protonated to an ammonium triflate, rendering its lone pair unavailable for nucleophilic attack. A mild, insoluble base (like K₂CO₃) is then used to transiently deprotonate the phenol, which rapidly attacks the hard MeOTf electrophile[3].

Chemoselectivity Start Polyfunctional Substrate (e.g., Amino-phenol) Target Target Methylation Site? Start->Target N_path N-Methylation Target->N_path O_path O-Methylation Target->O_path N_cond Use HFIP Solvent (Room Temp, 1 eq MeOTf) N_path->N_cond O_cond Add 1 eq TfOH (Protonate N) Then MeOTf + K2CO3 O_path->O_cond N_result Selective N-Methyl Amine (Phenol intact) N_cond->N_result O_result Selective O-Methyl Ether (Amine intact as salt) O_cond->O_result

Caption: Decision tree for achieving chemoselectivity in amino-phenol substrates using MeOTf.

Self-Validating Protocol: Selective O-Methylation via Amine Masking

  • Masking: Dissolve the amino-phenol (1.0 mmol) in anhydrous Acetonitrile (5.0 mL) at 0 °C. Slowly add TfOH (1.05 mmol).

  • Validation Check 1: A precipitate (the ammonium salt) may form. Stir for 15 minutes to ensure complete protonation.

  • Activation: Add finely powdered, anhydrous K₂CO₃ (1.5 mmol), followed immediately by MeOTf (1.2 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Check 2: LC-MS analysis of the crude mixture should show the [M+H]+ mass corresponding to the mono-methylated product, with UV traces confirming the shift in the phenol chromophore.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate, then partition between EtOAc and 1N NaOH (to remove unreacted phenol). The organic layer will contain your O-methylated, N-free product.

Part 3: Quantitative Data Presentation

To assist in your experimental design, refer to the following chemoselectivity matrix. This table summarizes the expected outcomes when exposing polyfunctional substrates to MeOTf under varying conditions.

Substrate Functional GroupsSolvent / Additive SystemTarget Methylation SiteYield / SelectivityPrimary Byproduct (If unoptimized)
Primary Amine + ArylHFIP (No Base)Mono-N-Methylation>90% (Up to 96%)Trace Di-methyl amine
Primary Amine + ArylDCM or THFN-Methylation<30% (Poor)Quaternary Ammonium Salt
Phenol + Aliphatic AmineMeCN + TfOH + K₂CO₃O-Methylation80 - 85%N,O-dimethylated species
Thioether + AmineDCM (-78 °C)S-Methylation>95%N-methylated species
Pyridine + AlcoholDCM (Room Temp)N-Methylation (Pyridinium)>98%None (O-alkylation is too slow)

Part 4: Safety & Handling Protocol

Critical Warning: MeOTf is a highly volatile, corrosive, and potent alkylating agent. It is exceptionally toxic by inhalation and skin contact.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Always use within a certified fume hood. Wear double nitrile gloves, a lab coat, and safety goggles.

  • Quenching Spills/Waste: MeOTf must be actively destroyed before disposal. Quench all MeOTf waste by slowly adding it to a stirred solution of concentrated aqueous ammonia or an amine-rich waste solvent (e.g., ethanolamine in ethanol) to convert it into harmless water-soluble ammonium salts.

Part 5: References

  • Lebleu, T., Ma, X., Maddaluno, J., & Legros, J. (2014). Selective monomethylation of primary amines with simple electrophiles. Chemical Communications, 50(15), 1836-1838. Royal Society of Chemistry. Verified URL:[Link]

  • Reddit Chempros Community. (2023). Selective O-methylating conditions? Verified URL: [Link]

  • Lebleu, T., Ma, X., Maddaluno, J., & Legros, J. (2014). Supplementary Information: Selective monomethylation of primary amines with simple electrophiles. Royal Society of Chemistry. Verified URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl Triflate and Methyl Fluorosulfonate: Reactivity, Toxicity, and Safe Handling

A Guide for Researchers in Organic Synthesis and Drug Development In the realm of synthetic organic chemistry, the selection of a methylating agent is a critical decision that balances reactivity with safety. Among the m...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Organic Synthesis and Drug Development

In the realm of synthetic organic chemistry, the selection of a methylating agent is a critical decision that balances reactivity with safety. Among the most potent of these reagents are methyl triflate (MeOTf) and methyl fluorosulfonate (MeOSO₂F), often referred to as "Magic Methyl"[1]. Both are prized for their ability to methylate a wide range of nucleophiles, including those that are weakly reactive. However, their exceptional reactivity is matched by their extreme toxicity, necessitating a thorough understanding of their properties and rigorous handling protocols. This guide provides a comprehensive comparison of methyl triflate and methyl fluorosulfonate, offering experimental insights into their reactivity, a detailed analysis of their toxicological profiles, and validated protocols for their safe use and detoxification.

Reactivity: A Tale of Two Super-Electrophiles

Methyl triflate and methyl fluorosulfonate are powerful electrophiles due to the presence of excellent leaving groups, the triflate (CF₃SO₃⁻) and fluorosulfonate (FSO₃⁻) anions, respectively. The electron-withdrawing nature of the fluorine atoms in these groups creates a significant partial positive charge on the methyl carbon, rendering it highly susceptible to nucleophilic attack.

A qualitative ranking of common methylating agents places methyl triflate and methyl fluorosulfonate at the higher end of the reactivity spectrum, significantly more reactive than agents like dimethyl sulfate and methyl iodide[2]. One ranking places them as roughly equivalent in reactivity: (CH₃)₃O⁺ > CF₃SO₂OCH₃ ≈ FSO₂OCH₃ > (CH₃)₂SO₄ > CH₃I[2]. Another source suggests that methyl triflate is a more powerful methylating agent than methyl fluorosulfonate[3]. This enhanced reactivity is attributed to the superior ability of the triflate anion to stabilize a negative charge compared to the fluorosulfonate anion.

The triflate group is one of the best leaving groups known in organic chemistry. This is due to the extensive delocalization of the negative charge across the three oxygen atoms and the strong inductive effect of the trifluoromethyl group. This exceptional leaving group ability makes the methyl carbon of methyl triflate extremely electrophilic.

While both are highly reactive, the subtle differences in their leaving groups can influence their efficacy in specific applications. For instance, methyl triflate has been shown to be a highly effective monomethylating agent in reactions with potassium enolates.

dot graph TD { A[Methylating Agent] --> B{Electrophilicity of Methyl Carbon}; B --> C{Reactivity}; D[Leaving Group] --> B; D --> E{Stability of Anion}; E --> C; F[CF₃SO₃⁻ (Triflate)] --> D; G[FSO₃⁻ (Fluorosulfonate)] --> D; F --> H[High Stability]; G --> I[Very High Stability]; H --> J[Higher Reactivity]; I --> K[High Reactivity]; J --> L[Methyl Triflate]; K --> M[Methyl Fluorosulfonate]; L --> C; M --> C; } caption: "Factors influencing the reactivity of methylating agents."

Toxicity: A Grave and Present Danger

The high electrophilicity of methyl triflate and methyl fluorosulfonate is the very source of their extreme toxicity. These compounds are potent alkylating agents that can readily methylate biological macromolecules such as DNA, proteins, and enzymes. This indiscriminate alkylation can disrupt cellular processes, leading to mutagenicity, carcinogenicity, and acute toxicity.

Methyl fluorosulfonate is notoriously toxic, with a reported inhalation LC50 (rat, 1 hour) of approximately 5 ppm, a toxicity level comparable to that of phosgene[2][3]. There have been several documented fatalities resulting from accidental exposure to methyl fluorosulfonate, primarily due to severe pulmonary edema[3].

While there have been no reported human fatalities from methyl triflate exposure, it is widely assumed to possess a similar level of toxicity to methyl fluorosulfonate based on their comparable chemical structures and reactivity[2][4]. Both compounds are classified as highly hazardous substances.

The primary route of acute toxicity for both compounds is inhalation, leading to severe irritation of the respiratory tract and potentially fatal pulmonary edema. Skin contact can cause severe burns, and ingestion can lead to corrosive damage to the gastrointestinal tract[4][5].

Table 1: Comparative Toxicity Data

PropertyMethyl Triflate (MeOTf)Methyl Fluorosulfonate (MeOSO₂F)
Acute Inhalation Toxicity Expected to be similar to MeOSO₂F; Fatal if inhaled (H330)[4]LC50 (rat, 1 hour) ≈ 5 ppm[2][3]; Fatal if inhaled (H330)[6]
Acute Oral Toxicity Toxic if swallowed (H301)[4]Toxic if swallowed (H301)[6]
Acute Dermal Toxicity Toxic in contact with skin (H311)[4]Toxic in contact with skin (H311)[6]
Skin Corrosion/Irritation Causes severe skin burns and eye damage (H314)[4]Causes severe skin burns and eye damage (H314)[6]
Carcinogenicity Potential carcinogen due to DNA alkylation[1]Potential carcinogen due to DNA alkylation[1]

Safe Handling and Experimental Protocols

Given the extreme toxicity of these reagents, their use demands meticulous planning and the implementation of stringent safety protocols. All manipulations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves, must be worn at all times.

General Handling Procedures
  • Inert Atmosphere: Both methyl triflate and methyl fluorosulfonate are moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Dispensing: Use a syringe or cannula for transferring the liquid to avoid exposure.

  • Temperature Control: Many reactions involving these reagents are highly exothermic and may require cooling to control the reaction rate.

  • Quenching: Always have a quenching solution readily available before starting the reaction.

dot graph TD { subgraph "Pre-Reaction Setup" A[Don PPE] --> B[Work in Fume Hood]; B --> C[Assemble Dry Glassware]; C --> D[Establish Inert Atmosphere]; end subgraph "Reaction" E[Cool Reaction Vessel] --> F[Add Substrate and Solvent]; F --> G[Slowly Add Methylating Agent]; G --> H[Monitor Reaction]; end subgraph "Work-up" I[Prepare Quenching Solution] --> J[Slowly Add to Reaction Mixture]; J --> K[Neutralize]; K --> L[Aqueous Extraction]; L --> M[Purification]; end A --> E; H --> I; } caption: "General workflow for reactions with potent methylating agents."

Experimental Protocol: Quenching and Detoxification

A critical aspect of working with highly reactive methylating agents is the safe and effective quenching of the reaction and the detoxification of any residual reagent. The following protocols are designed to be self-validating by ensuring the complete destruction of the hazardous material.

3.2.1. Quenching of Reaction Mixtures

This protocol is for quenching a reaction mixture containing residual methyl triflate or methyl fluorosulfonate.

Materials:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ice bath

Procedure:

  • Cool the reaction mixture: Place the reaction flask in an ice bath to cool it to 0°C. This is crucial to control the exothermicity of the quenching process.

  • Slow addition of quenching agent: While vigorously stirring the reaction mixture, slowly add a saturated aqueous solution of sodium bicarbonate or ammonium chloride dropwise. The formation of gas (CO₂ from bicarbonate) is an indication of the reaction. The rate of addition should be controlled to prevent excessive foaming and a rapid increase in temperature.

  • Monitor for completion: Continue the addition of the quenching solution until gas evolution ceases. Allow the mixture to stir for an additional 30 minutes at 0°C to ensure complete quenching.

  • Warm to room temperature: Slowly allow the mixture to warm to room temperature while continuing to stir.

  • Proceed with work-up: The quenched reaction mixture can now be safely worked up using standard aqueous extraction procedures.

3.2.2. Detoxification of Bulk Reagent and Contaminated Materials

This protocol is for the destruction of unused methyl triflate or methyl fluorosulfonate and the decontamination of equipment.

Materials:

  • 10% Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution in 9:1 methanol/water

  • Stir plate and stir bar

  • Large beaker or flask

Procedure:

  • Prepare the detoxification solution: In a large beaker or flask, prepare a 10% solution of NaOH or KOH in a 9:1 mixture of methanol and water. The use of methanol as a co-solvent helps to solubilize the organic methylating agent.

  • Cool the solution: Place the beaker or flask containing the detoxification solution in an ice bath and cool to 0°C.

  • Slow addition of the methylating agent: With vigorous stirring, slowly add the methyl triflate or methyl fluorosulfonate to the cooled basic solution. The addition should be done dropwise or in very small portions to control the exothermic reaction.

  • Stir and monitor: After the addition is complete, continue to stir the mixture at 0°C for at least one hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure complete hydrolysis.

  • Neutralization: Carefully neutralize the resulting solution with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.

  • Disposal: The neutralized aqueous solution can be disposed of as aqueous waste according to institutional guidelines.

  • Decontamination of Glassware: Glassware that has come into contact with these reagents should be rinsed with a small amount of the detoxification solution, followed by a thorough washing with soap and water.

dot graph TD { subgraph "Quenching Protocol" A[Cool Reaction to 0°C] --> B{Slowly Add Saturated NaHCO₃ or NH₄Cl}; B --> C{Monitor Gas Evolution}; C --> D[Stir for 30 min at 0°C]; D --> E[Warm to Room Temperature]; end subgraph "Detoxification Protocol" F[Prepare 10% NaOH/KOH in 9:1 MeOH/H₂O] --> G[Cool to 0°C]; G --> H{Slowly Add Methylating Agent}; H --> I[Stir for 1h at 0°C, then 2-3h at RT]; I --> J[Neutralize with Dilute Acid]; J --> K[Dispose as Aqueous Waste]; end } caption: "Quenching and detoxification workflows."

Conclusion

Methyl triflate and methyl fluorosulfonate are exceptionally powerful methylating agents that offer significant advantages in synthetic chemistry. However, their high reactivity is intrinsically linked to their extreme toxicity. A thorough understanding of their chemical properties, a realistic assessment of the risks involved, and the strict adherence to well-designed safety protocols are paramount for their safe utilization. By employing the comparative data and the detailed experimental procedures outlined in this guide, researchers can harness the synthetic power of these reagents while minimizing the significant risks they pose.

References

  • Magic Methyl - A Chemical So Bad Chemists Won't Use It. (2018, September 14). American Council on Science and Health. [Link]

  • Methyl fluorosulfonate. (n.d.). In Wikipedia. Retrieved March 12, 2026, from [Link]

  • Methyl trifluoromethanesulfonate. (n.d.). In Wikipedia. Retrieved March 12, 2026, from [Link]

  • Methyl trifluoromethanesulfonate | C2H3F3O3S. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • Quenching and Disposal of Water Reactive Materials. (n.d.). Environmental Health and Safety - Oregon State University. [Link]

  • Common Standard Operating Procedure. (n.d.). University of Nebraska-Lincoln. [Link]

  • Methyl trifluoromethanesulfonate. (n.d.). [Link]

  • Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group. [Link]

    • Quenching Solvent Drying Still Bottoms. (n.d.). [Link]

  • Ames Test for Mutagenicity. (2022, September 19). Biology LibreTexts. [Link]

  • Ames Test. (n.d.). Charles River. [Link]

  • Ames Test - Scientific background. (n.d.). Xenometrix. [Link]

  • THE AMES MPF™ PENTA I ASSAY:. (n.d.). [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). NCBI. [Link]

  • Toxicology Studies. (n.d.). Pacific BioLabs. [Link]

  • Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine. (n.d.).
  • Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. (2025, February 17). PubMed. [Link]

  • Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. (2025, January 9). ResearchGate. [Link]

  • Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. (n.d.). Publikationen an der Universität Bielefeld. [Link]

  • Methylation with methyl trifluoromethanesulfonate in dioxane. (n.d.). ResearchGate. [Link]

  • Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. (n.d.). ResearchGate. [Link]

  • How to pre-dilute methyl triflate for a methylation reaction (question from a non-chemist)?. (2020, May 20). ResearchGate. [Link]

  • Kinetic Analysis of tRNA Methyltransferases. (n.d.). PubMed. [Link]

  • Kinetics of methyl methacrylate (MMA) combustion assessed by time-resolved speciation behind shock waves. (n.d.). [Link]

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Comparative

Advantages of using MeOTf over traditional reagents like dimethyl sulfate

Advanced Methylation Strategies: A Comparative Guide to Methyl Triflate (MeOTf) vs. Dimethyl Sulfate (DMS) As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where traditional reagents fail t...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methylation Strategies: A Comparative Guide to Methyl Triflate (MeOTf) vs. Dimethyl Sulfate (DMS)

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where traditional reagents fail to functionalize sterically hindered or electronically deactivated substrates. Methylation is a cornerstone transformation in organic synthesis and drug development. While dimethyl sulfate (DMS) has historically served as the industrial standard for methylating phenols and amines[1], the demand for synthesizing complex molecules has driven the adoption of highly reactive alternatives.

Methyl trifluoromethanesulfonate (MeOTf), commonly known as methyl triflate, has emerged as a superior reagent for challenging substrates[2]. This guide provides an objective, data-driven comparison of MeOTf and DMS, detailing their kinetic profiles, mechanistic advantages, and validated experimental protocols.

Mechanistic Causality: The Kinetic Superiority of MeOTf

The fundamental difference between MeOTf and DMS lies in their leaving group thermodynamics. Methylation via these reagents proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. The reaction rate is inversely proportional to the activation energy of the transition state, which is heavily influenced by the stability of the departing anion.

The trifluoromethanesulfonate anion (triflate, CF₃SO₃⁻) is an exceptional nucleofuge. The strong electron-withdrawing nature of the three fluorine atoms extensively delocalizes the negative charge across the sulfonate oxygen atoms, making triflic acid one of the strongest known superacids[3]. Consequently, MeOTf undergoes methylation approximately 100 times faster than DMS and methyl iodide[4]. This kinetic advantage allows MeOTf to successfully methylate exceptionally poor nucleophiles—including amides, nitriles, aldehydes, and sterically hindered N-heterocycles—which are typically unreactive toward DMS[2][5].

Mechanism cluster_MeOTf MeOTf Pathway (Fast) cluster_DMS DMS Pathway (Slow) Nu Nucleophile (Nu:) MeOTf Me-OTf Nu->MeOTf DMS Me-OSO2OMe Nu->DMS TS1 [Nu---Me---OTf]‡ Low Activation Energy MeOTf->TS1 Prod1 Nu-Me + TfO⁻ (Stable Leaving Group) TS1->Prod1 TS2 [Nu---Me---OSO2OMe]‡ High Activation Energy DMS->TS2 Prod2 Nu-Me + MeSO4⁻ TS2->Prod2

Reaction coordinate comparison: MeOTf features a lower activation energy barrier than DMS.

Quantitative Performance & Reactivity Profiling

To facilitate reagent selection during route scouting, the following table synthesizes the comparative performance metrics of MeOTf and DMS across various synthetic parameters.

ParameterMethyl Triflate (MeOTf)Dimethyl Sulfate (DMS)
Chemical Formula CF₃SO₂OCH₃(CH₃O)₂SO₂
Relative Reactivity ~100x faster than DMS/MeI[4]Baseline standard
Target Nucleophiles Weak nucleophiles (amides, nitriles, N-heterocycles)[5]Strong/moderate nucleophiles (phenols, amines, thiols)[1]
Typical Reaction Temp 0°C to Room Temperature90°C to 120°C[6]
Leaving Group Triflate (CF₃SO₃⁻)[2]Methyl sulfate (CH₃SO₄⁻)
Primary Byproduct Trifluoromethanesulfonic acid saltsSulfuric acid / Sodium sulfate (post-quench)[6]
Specialized Uses Carbon-11 PET radiotracer synthesis[5]Large-scale industrial methylation[1]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Each step incorporates specific causality to maintain control over reaction kinetics, yield optimization, and safety.

Protocol A: High-Efficiency N-Methylation of Weak Nucleophiles using MeOTf

Objective: Methylation of an unreactive N-heterocycle or amide. Causality Focus: Moisture exclusion and thermal control are critical because MeOTf is highly sensitive to water, and its reactions are violently exothermic[4].

Workflow Step1 1. Substrate + Base in Dry DCM (Ensures Anhydrous Environment) Step2 2. Cool to 0°C under N2/Ar (Controls Exothermic Kinetics) Step1->Step2 Step3 3. Dropwise Addition of MeOTf (Prevents Thermal Runaway) Step2->Step3 Step4 4. Stir at 0°C → RT (Drives SN2 to Completion) Step3->Step4 Step5 5. Quench with Aqueous Base (Hydrolyzes Unreacted MeOTf) Step4->Step5

Step-by-step self-validating workflow for MeOTf-mediated methylation.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 1.0 equivalent of the substrate and 1.2 equivalents of a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) in anhydrous dichloromethane (DCM). Causality: A non-nucleophilic base acts as an acid scavenger for any trace triflic acid without competing with the substrate for the methylating agent[5]. Anhydrous DCM prevents the premature hydrolysis of MeOTf[4].

  • Thermal Regulation: Cool the reaction flask to 0°C using an ice bath under an inert argon or nitrogen atmosphere. Causality: Lowering the thermal energy mitigates the highly exothermic S_N2 reaction, preventing solvent boil-off and suppressing side reactions.

  • Reagent Addition: Add 1.1 to 1.5 equivalents of MeOTf dropwise via a syringe pump. Causality: Dropwise addition ensures the local concentration of MeOTf remains low, maintaining strict temperature control.

  • Reaction Monitoring: Stir the mixture at 0°C, allowing it to slowly warm to room temperature over 1–2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) or GC-MS. Causality: The complete disappearance of the starting material peak validates the completion of the methylation.

  • Quenching and Isolation: Once complete, quench the reaction by adding an excess of aqueous ammonia or 1M NaOH. Stir vigorously for 30 minutes. Causality: Aqueous base rapidly hydrolyzes any unreacted MeOTf into methanol and inert triflate salts, neutralizing the toxicity hazard before phase extraction. Extract the organic layer, dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective O-Methylation using Dimethyl Sulfate (Baseline)

Objective: O-methylation of salicylic acid to yield methyl salicylate[6]. Causality Focus: DMS requires thermal activation and specific base pairing to drive the reaction forward.

Step-by-Step Procedure:

  • Substrate Activation: Mix 1.0 equivalent of salicylic acid with 2.0 equivalents of sodium bicarbonate (NaHCO₃). Causality: NaHCO₃ selectively deprotonates the highly acidic carboxylic acid (-COOH) over the phenolic -OH, forming a reactive carboxylate nucleophile without causing unwanted side reactions[6].

  • Reagent Addition & Heating: Add an excess of DMS (which also acts as the solvent) and heat the mixture to 90°C for 90 minutes. Causality: Unlike MeOTf, the poorer leaving group ability of the methyl sulfate anion requires significant thermal energy (90°C) to overcome the S_N2 activation barrier[6].

  • Quenching and Neutralization: Cool the mixture and wash extensively with water and aqueous NaOH. Causality: Water hydrolyzes the excess DMS into methanol and sulfuric acid. The NaOH neutralizes the sulfuric acid into benign sodium sulfate (Na₂SO₄), rendering the waste stream non-mutagenic and safe for disposal[6].

Safety and Toxicity Considerations

Both MeOTf and DMS are potent alkylating agents and pose severe health risks due to their ability to methylate DNA[7]. DMS is a suspected human carcinogen and highly toxic upon inhalation or dermal contact[6]. MeOTf exhibits similar acute toxicity profiles (comparable to methyl fluorosulfonate) but presents an elevated inhalation hazard due to its significantly higher volatility[5]. All procedures must be conducted in a certified fume hood using appropriate personal protective equipment (PPE), and the specific quenching protocols outlined above must be strictly adhered to before waste disposal.

References

  • Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine - Google Patents. 4

  • Methyl Trifluoromethanesulfonate | Powerful Methylating Agent - BenchChem. 2

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC - NIH. 3

  • Dimethyl sulfate - Wikipedia. 1

  • Methyl trifluoromethanesulfonate - Wikipedia. 5

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. 6

  • Dimethyl sulfate uptake and methylation of DNA in rat respiratory tissues following acute inhalation - PubMed.7

Sources

Validation

Advanced Comparison Guide: Lewis Acid-Mediated Deprotection of Methoxymethyl (MOM) Ethers

Methoxymethyl (MOM) ethers are ubiquitous protecting groups in complex organic synthesis due to their exceptional robustness against strong bases, Grignard reagents, and mild acids. However, this resilience becomes a lia...

Author: BenchChem Technical Support Team. Date: March 2026

Methoxymethyl (MOM) ethers are ubiquitous protecting groups in complex organic synthesis due to their exceptional robustness against strong bases, Grignard reagents, and mild acids. However, this resilience becomes a liability during late-stage deprotection. Traditional Brønsted acids (e.g., HCl, TFA) often induce unwanted side reactions, such as the cleavage of adjacent protecting groups or the degradation of acid-sensitive scaffolds.

To circumvent these issues, Lewis acid-mediated deprotection offers a highly tunable, chemoselective alternative. By modulating the steric bulk, oxophilicity, and solvent environment of the Lewis acid, chemists can achieve orthogonal deprotection strategies. This guide objectively compares the performance of leading Lewis acid systems, providing the mechanistic causality and self-validating protocols necessary for successful execution.

Mechanistic Rationale: Brønsted vs. Lewis Acid Pathways

Unlike Brønsted acids that rely on direct protonation, Lewis acids coordinate preferentially to the less sterically hindered, more electron-rich oxygen atom of the MOM acetal (typically the methoxy oxygen). This coordination weakens the adjacent C–O bond, facilitating the expulsion of the leaving group and generating a highly reactive oxocarbenium ion intermediate. The causality of the reaction's success depends entirely on the fate of this intermediate: it must be irreversibly trapped by a nucleophilic solvent, a scavenger, or water during the quench to prevent polymerization or recombination.

Mechanism MOM MOM Ether (R-O-CH2-OCH3) Coord Lewis Acid (LA) Coordination to Oxygen MOM->Coord + LA Cleavage C-O Bond Cleavage (Oxocarbenium Formation) Coord->Cleavage - [LA-OMe]- Scavenge Nucleophilic Trapping (Water, Isopropanol, or Thiol) Cleavage->Scavenge Nucleophile Alcohol Deprotected Alcohol (R-OH) Scavenge->Alcohol Hydrolysis/Workup

Mechanistic pathway of Lewis acid-mediated MOM ether deprotection.

Comparative Analysis of Lewis Acid Systems

Selecting the correct Lewis acid requires analyzing the substrate's functional group tolerance. Below is an objective comparison of the most effective systems:

Zinc(II) Trifluoromethanesulfonate ( Zn(OTf)2​ ) in Isopropanol

Causality: The triflate counterions render the zinc core highly electrophilic, while the isopropanol acts as both the solvent and a massive molar excess of a nucleophilic trap. This pushes the equilibrium toward the free alcohol and prevents the oxocarbenium ion from attacking other moieties[1]. It is a highly "green" and mild approach that avoids harsh aqueous acidic workups.

Trimethylsilyl Triflate (TMSOTf) with 2,2'-Bipyridyl

Causality: This system operates via a unique nucleophilic relay mechanism. The Lewis acid (TMSOTf) coordinates to the MOM ether, while 2,2'-bipyridyl acts as an acid scavenger and nucleophilic catalyst, forming a transient pyridinium intermediate[2]. For aromatic MOM ethers, this converts the MOM group into a silyl ether, which is subsequently hydrolyzed[3]. This prevents the buildup of free triflic acid, allowing for extreme chemoselectivity that preserves acid-labile ketals and aliphatic MOM ethers.

Magnesium Bromide ( MgBr2​ )

Causality: MgBr2​ is a mild bidentate Lewis acid. It coordinates to both oxygen atoms of the MOM group, creating a stable chelate that weakens the C–O bond. The bromide ion acts as an internal nucleophile to assist in the cleavage[4]. While highly selective, it requires extended reaction times and elevated temperatures, making it ideal for substrates that cannot tolerate stronger Lewis acids.

Zinc Bromide ( ZnBr2​ ) with Thiols (e.g., n-BuSH)

Causality: ZnBr2​ activates the acetal, while the added thiol acts as a powerful "soft" nucleophile. The thiol irreversibly traps the formaldehyde equivalent generated during cleavage, forming a hemithioacetal/thioacetal. This is critical in complex substrates (e.g., cannabinoids) where liberated formaldehyde could cause cross-linking or undesired side reactions[5].

Quantitative Performance Comparison
Lewis Acid SystemSubstrate ScopeSolventTemp (°C)TimeAvg. Yield (%)Key Selectivity / Advantage
Zn(OTf)2​ (10 mol%) Aliphatic & AromaticIsopropanol82 (Reflux)2 - 8 h88 - 94High yield, neutral workup, green solvent
TMSOTf + 2,2'-Bipyridyl Aromatic MOM Ethers CH3​CN / DCM0 to 250.25 - 2 h90 - 99Preserves ketals/acetonides, extremely mild
MgBr2​ (Excess) Aliphatic & Aromatic Et2​O / DCM25 - 4512 - 24 h70 - 90High functional group tolerance
ZnBr2​
  • n-BuSH
Complex/Steric MOMDCM458 - 12 h77 - 92Prevents formaldehyde side-reactions

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the experimental design inherently confirms the success of each step before proceeding. The following workflows incorporate specific monitoring and quenching logic to ensure reproducibility.

Workflow Prep 1. Substrate Preparation (Anhydrous Conditions) Reaction 2. Lewis Acid Addition (Controlled Temp) Prep->Reaction Monitor 3. TLC/LC-MS Monitoring (Check for intermediates) Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Selective Quenching (Aqueous Buffer) Monitor->Quench Complete Purify 5. Extraction & Purification Quench->Purify

Self-validating experimental workflow for MOM deprotection.

Protocol A: Mild Deprotection using Zn(OTf)2​ / Isopropanol[1]

Objective: Deprotect aliphatic or aromatic MOM ethers without aqueous acidic workup.

  • Preparation: Dissolve the MOM ether (1.0 mmol) in anhydrous isopropanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add Zn(OTf)2​ (10 mol%, 0.1 mmol) in one portion.

  • Reaction & Validation: Heat the mixture to reflux (82 °C). Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is complete when the less polar MOM ether spot disappears entirely, replaced by the more polar free alcohol. The use of isopropanol ensures no intermediate buildup.

  • Quench & Isolate: Cool to room temperature. Evaporate the isopropanol under reduced pressure. Dilute the residue with EtOAc and wash with saturated aqueous NaHCO3​ to remove zinc salts. Dry over Na2​SO4​ and concentrate.

Protocol B: Chemoselective Deprotection using TMSOTf / 2,2'-Bipyridyl[2][3]

Objective: Deprotect aromatic MOM ethers while preserving acid-sensitive ketals or aliphatic MOM ethers.

  • Preparation: Dissolve the MOM ether (1.0 mmol) and 2,2'-bipyridyl (1.2 mmol) in anhydrous DCM or Acetonitrile (5 mL) under an argon atmosphere. Cool to 0 °C.

  • Activation: Add TMSOTf (1.1 mmol) dropwise. The solution may change color as the pyridinium complex forms.

  • Reaction & Validation: Stir for 15 minutes to 2 hours, allowing the mixture to warm to room temperature. Self-Validation Step: Monitor via LC-MS. For aromatic substrates, look for the mass corresponding to the intermediate silyl ether ( M−MOM+TMS ). Do not proceed to quench until the starting material mass is completely consumed.

  • Quench & Isolate: Quench the reaction by adding saturated aqueous K2​CO3​ (or a TBAF solution if the silyl ether is stubborn) to hydrolyze the intermediate to the free alcohol. Extract with DCM, wash with brine, dry, and purify via flash chromatography.

References

  • [1] A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate. 1

  • [3] Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega.3

  • [2] Selective Deprotection of Methylene Acetals and MOM Ethers. CLOCKSS / Heterocycles. 2

  • [4] Application Notes and Protocols: Deprotection of MOM Ether in 1-Bromo-2-((methoxymethoxy)methyl)benzene. BenchChem. 4

  • [5] Heteroadamantyl Cannabinoids. PMC / NIH. 5

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Effectiveness of Triflate-Based Reagents in Synthesis

For the discerning researcher, scientist, or drug development professional, the choice of a reagent is a multi-faceted decision, weighing performance against practicality. Triflates (trifluoromethanesulfonates), with the...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, or drug development professional, the choice of a reagent is a multi-faceted decision, weighing performance against practicality. Triflates (trifluoromethanesulfonates), with their exceptional reactivity and versatility, often stand out as premium options in the synthetic chemist's toolkit.[1] However, their perceived higher cost can be a barrier. This guide provides an in-depth cost-effectiveness analysis of triflate-based reagents, comparing them with viable alternatives and presenting the experimental data necessary to make an informed decision. We will explore where the upfront investment in a triflate reagent pays significant dividends in efficiency, yield, and overall process economy.

The Triflate Advantage: Understanding the Chemical Rationale

The utility of triflate-based reagents stems from the intrinsic properties of the trifluoromethanesulfonyl group (CF₃SO₂-). Two main classes of triflate reagents dominate the landscape:

  • Triflating Agents (e.g., Triflic Anhydride, Tf₂O): These reagents are used to convert alcohols and phenols into triflates. The triflate anion (CF₃SO₃⁻) is an outstanding leaving group, often cited as one of the best available. Its efficacy is due to the high stability of the anion, which is the conjugate base of the superacid, triflic acid (pKa ≈ -14).[2] This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms and the powerful inductive effect of the trifluoromethyl group. This makes triflates far more reactive intermediates for nucleophilic substitution and cross-coupling reactions than traditional halides or other sulfonates like tosylates and mesylates.[2][3]

  • Metal Triflates (e.g., Sc(OTf)₃, Cu(OTf)₂, Bi(OTf)₃): These serve as highly effective Lewis acid catalysts.[4] The electron-withdrawing triflate group enhances the electropositive character (and thus, the Lewis acidity) of the associated metal cation.[5] Unlike traditional Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), many metal triflates are stable in water, recoverable, and can be used in catalytic amounts, offering significant green chemistry and process advantages.[6][7]

Cost-Effectiveness Analysis: Metal Triflates as Lewis Acid Catalysts

A primary application where triflates demonstrate their value is in Lewis acid-catalyzed reactions, such as Friedel-Crafts acylations and Strecker reactions for α-aminonitrile synthesis. While traditional catalysts like AlCl₃ are inexpensive, they are required in stoichiometric amounts, are highly sensitive to moisture, and generate copious acidic waste, complicating product separation and increasing disposal costs.[6] Lanthanide and other metal triflates, though more expensive per gram, offer a compelling alternative.[6]

Data Presentation: A Comparative Analysis of Lewis Acid Catalysts

The following tables summarize key performance and cost metrics for various Lewis acid catalysts in two common industrial reactions.

Table 1: Catalyst Performance in Friedel-Crafts Acylation

CatalystTypical Catalyst Loading (mol%)Reaction Time (hours)Yield (%)Reusability
Vanadyl Triflate2 - 102 - 880 - 95High
Scandium Triflate1 - 51 - 688 - 99Moderate
Aluminum TriflateLow LoadingsHigh Turnover>90High
Bismuth Triflate108 - 1272 - 93High
Aluminum Chloride (AlCl₃)>100 (Stoichiometric)1 - 570 - 95No

(Data synthesized from multiple sources, including[7][8][9][10])

Table 2: Illustrative Cost Comparison of Metal Triflates (Research Grade)

CatalystIllustrative Price per Gram (USD) - Small Quantities
Vanadyl Triflate (from precursor)~$10 - $20 (for Vanadyl Sulfate)
Scandium Triflate~$70 - $200
Indium Triflate~$30 - $80
Zinc Triflate~$5 - $15
Copper(II) Triflate~$10 - $25
Bismuth TriflateLow Cost (relative to other metal triflates)
Aluminum Chloride (AlCl₃)<$1

(Note: These prices are for relative comparison of research-grade quantities and are not reflective of bulk industrial pricing, which is often proprietary. The cost of the triflate anion itself is a significant contributor to the overall price.)[8]

Expert Insights: The data reveals a clear trade-off. While the initial purchase price of a catalyst like Scandium Triflate is high, its dramatically lower catalyst loading (1-5 mol%) and potential for reuse can make it more economical in the long run, especially when factoring in the costs of purchasing and disposing of stoichiometric amounts of AlCl₃.[8][10] Furthermore, catalysts like Aluminum Triflate and Bismuth Triflate are highlighted for their low cost, high efficiency, and recyclability, presenting a strong case for their adoption based on both economic and environmental (green chemistry) principles.[7][11] The ability to perform these reactions in aqueous media with some metal triflates further reduces reliance on volatile and toxic organic solvents.[6]

Cost-Effectiveness Analysis: Triflic Anhydride in Synthesis

Triflic anhydride (Tf₂O) is a powerful, albeit moisture-sensitive, reagent for activating functional groups.[1][12] Its primary use is converting alcohols into triflates for subsequent reactions. A key competitor is thionyl chloride (SOCl₂), which converts alcohols to chlorides. While SOCl₂ is significantly cheaper, the resulting alkyl chlorides are far less reactive than alkyl triflates, often requiring harsher conditions and longer reaction times for subsequent substitution reactions.

Logical Relationship: Reagent Choice and Process Efficiency

G cluster_0 Pathway 1: Triflate Intermediate cluster_1 Pathway 2: Halide Intermediate A Alcohol Substrate B Triflic Anhydride (Tf₂O) (Higher Reagent Cost) A->B Activation C Highly Reactive Triflate Intermediate B->C D Mild Conditions Short Reaction Time C->D Nucleophilic Substitution E High Yield Final Product D->E F Alcohol Substrate G Thionyl Chloride (SOCl₂) (Lower Reagent Cost) F->G Activation H Less Reactive Chloride Intermediate G->H I Harsh Conditions Long Reaction Time H->I Nucleophilic Substitution J Lower Yield Final Product I->J

Caption: Reagent choice impacts overall synthesis efficiency.

Expert Insights: The decision here hinges on the value of the substrate and the desired process efficiency. For complex, late-stage intermediates in pharmaceutical synthesis, maximizing yield and minimizing harsh conditions that could cause side reactions is paramount.[13] In these scenarios, the higher cost of Tf₂O is easily justified by a higher yield of the valuable final product. Triflic anhydride has also proven to be a uniquely efficient reagent for one-pot conversions of carboxylic acids to nitriles, a transformation that often requires multiple steps or harsh reagents with other methods.[14]

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. Below are representative experimental procedures that demonstrate the practical application of triflate reagents.

Experimental Workflow: General Procedure

G start Start prep Prepare Reactants & Solvent (Under Inert Atmosphere) start->prep add_cat Add Metal Triflate Catalyst (e.g., Bi(OTf)₃, 10 mol%) prep->add_cat add_reag Add Reagents Dropwise (at specified temperature, e.g., 0°C or RT) add_cat->add_reag monitor Monitor Reaction Progress (via Thin-Layer Chromatography - TLC) add_reag->monitor monitor->monitor Incomplete quench Quench Reaction (e.g., with sat. NaHCO₃ solution) monitor->quench Reaction Complete extract Extract Product (with organic solvent, e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over anhydrous MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify end End (Characterize Final Product) purify->end

Caption: A generalized, self-validating experimental workflow.

Protocol 1: Bismuth Triflate Catalyzed Nazarov Reaction [11]

  • Objective: To achieve the cyclization of an aryl vinyl ketone to form an indanone derivative using a catalytic amount of an environmentally friendly and cost-effective Lewis acid.

  • Materials:

    • Knoevenagel product (divinyl ketone precursor) (0.5 mmol)

    • Bismuth(III) triflate (Bi(OTf)₃) (0.05 mmol, 10 mol%)

    • Dry acetonitrile (2 mL)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Magnesium sulfate

  • Procedure:

    • To a sealed tube, add the Knoevenagel product (0.5 mmol) and dry acetonitrile (2 mL).

    • Add bismuth(III) triflate (0.05 mmol). The reaction is insensitive to air and moisture, so an inert atmosphere is not strictly required.[11]

    • Stir the reaction mixture at the desired temperature (e.g., 60 °C for substituted indanones, 100 °C for decarboxylated indanones) and monitor by Thin-Layer Chromatography (TLC).[9]

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired indanone.

Protocol 2: One-Pot Conversion of a Carboxylic Acid to a Nitrile using Triflic Anhydride [14]

  • Objective: To efficiently synthesize a nitrile directly from a carboxylic acid in a one-pot procedure under mild conditions.

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • Triflic anhydride (Tf₂O) (2.2 equiv total)

    • Triethylamine (Et₃N) (2.2 equiv)

    • Aqueous ammonium hydroxide (NH₄OH) (2.5 equiv)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to -10 °C under an inert atmosphere.

    • Add triflic anhydride (1.1 equiv) dropwise, followed by the addition of triethylamine (2.2 equiv).

    • Add aqueous ammonium hydroxide (2.5 equiv) to form the primary amide intermediate. Monitor this step by TLC to confirm the consumption of the starting acid.

    • Once the amide formation is complete, add a second portion of triflic anhydride (1.1 equiv) to the reaction mixture.

    • Allow the reaction to stir at -10 °C to room temperature until TLC analysis indicates the complete conversion of the amide to the nitrile.

    • Quench the reaction carefully with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude nitrile by column chromatography.

Conclusion

While triflate-based reagents often carry a higher initial price tag than their alternatives, a comprehensive cost-effectiveness analysis reveals a more nuanced picture. For catalytic applications, the high efficiency, low catalyst loading, reusability, and environmentally friendly profiles of metal triflates can lead to significant overall process savings.[6][7][8] For stoichiometric transformations, the superior reactivity imparted by the triflate group can dramatically improve yields and simplify reaction conditions, providing immense value in the synthesis of complex and high-value molecules.[13][14] The decision to employ a triflate reagent should be a strategic one, grounded in an understanding of the total cost of a synthetic route, which includes raw materials, reaction time, energy consumption, waste disposal, and the ultimate value of the final product.

References

  • Benchchem. (n.d.). Cost-benefit analysis of vanadyl triflate in industrial applications. BenchChem.
  • (n.d.). Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications.
  • (n.d.). How is Triflic Anhydride Produced by Reacting Triflic Acid with Carboxylic Acid Chlorides?.
  • (n.d.). Lanthanide triflates. chemeurope.com.
  • Survival Technologies. (n.d.). Top Manufacturers and Suppliers of Trifluoromethanesulfonic Anhydride in India and Worldwide.
  • Benchchem. (2025). A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. BenchChem.
  • Bentham Science Publishers. (2025). Aluminium Triflate in Organic Synthesis.
  • Apiary. (n.d.). A Comprehensive Breakdown of the Trifluoromethanesulfonic Anhydride Market's 11.4% CAGR 2025-2032.
  • Rana, A., et al. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. SynOpen, 2, 180–191.
  • Beilstein Journals. (2024). Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction.
  • UIV CHEM. (2024). Industrial Applications of Triflic Anhydride.
  • PMC. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).
  • (2024). Trifluoromethanesulfonic Anhydride Market Size, Growth and Analysis Report - 2033.
  • (2024). Scandium Triflate: A Versatile Catalyst with Promising Applications.
  • Sciforum. (n.d.). Pentafluorophenylammonium triflate (PFPAT): an efficient, practical, and cost-effective organocatalyst for bigginelli reaction.
  • LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • RSC Publishing. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups.
  • ChemRxiv. (n.d.). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates.
  • PMC. (n.d.). Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction.
  • ResearchGate. (2022). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry.
  • Procurement Resource. (2025). Trifluoromethanesulfonate Production Cost Analysis Reports 2025.
  • ResearchGate. (2025). Recent Advances in Scandium(III) Triflate Catalysis: A Review.
  • PMC. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.
  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium.
  • ResearchGate. (2025). ChemInform Abstract: Metal Triflimidates: Better than Metal Triflates as Catalysts in Organic Synthesis - The Effect of a Highly Delocalized Counteranion.

Sources

Comparative

Benchmarking Trifluoromethylating Reagents: A Comprehensive Guide to Selection and Application

The incorporation of a trifluoromethyl (–CF₃) group is a privileged strategy in medicinal chemistry and agrochemical development. The –CF₃ moiety dramatically enhances a molecule's lipophilicity, metabolic stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of a trifluoromethyl (–CF₃) group is a privileged strategy in medicinal chemistry and agrochemical development. The –CF₃ moiety dramatically enhances a molecule's lipophilicity, metabolic stability, and target binding affinity by modulating the pKa of adjacent functional groups . However, the synthetic efficiency of trifluoromethylation depends entirely on matching the correct reagent to the substrate's electronic properties.

As a Senior Application Scientist, I have evaluated countless synthetic routes where poor reagent selection led to frustrated conversions or intractable mixtures. This guide provides an objective, data-driven benchmarking of the four prominent classes of trifluoromethylating agents—Ruppert-Prakash, Togni, Umemoto, and Langlois reagents—supported by mechanistic insights and self-validating experimental protocols .

Mechanistic Pathways & Reagent Selection

Trifluoromethylation strategies are broadly categorized by the reactive intermediate generated: nucleophilic (CF₃⁻), electrophilic (CF₃⁺), or radical (•CF₃) . The choice of reagent dictates the reaction conditions, functional group tolerance, and overall atom economy.

Strategy Start Substrate Class Carbonyl Carbonyls / Imines Start->Carbonyl Nucleophile Nucleophiles / Enolates Start->Nucleophile Arene Arenes / Heterocycles Start->Arene TMSCF3 Ruppert-Prakash (TMSCF3) Nucleophilic Carbonyl->TMSCF3 TBAF / Base Togni Togni / Umemoto Electrophilic Nucleophile->Togni Acid / Cu Cat. Langlois Langlois (CF3SO2Na) Radical Arene->Langlois Oxidant / Light

Caption: Strategy selection for trifluoromethylation based on substrate class.

Benchmarking the Reagents: Performance and Economics

When scaling up a synthesis, researchers must balance reactivity with reagent cost, atom economy, and benchtop stability. Below is an objective comparison of the leading reagents.

Ruppert-Prakash Reagent (TMSCF₃)

The undisputed gold standard for nucleophilic trifluoromethylation of carbonyls, imines, and sulfoximines , .

  • Mechanism: Requires an initiator (typically a fluoride source like TBAF or an alkoxide base) to form a reactive pentacoordinate silicate intermediate, which then transfers the CF₃ anion.

  • Pros/Cons: Highly atom-economical and relatively inexpensive. However, it is a volatile liquid that requires cold storage and anhydrous conditions to prevent the CF₃ anion from protonating into fluoroform (CHF₃).

Togni's Reagents (I and II)

Hypervalent iodine compounds that act as versatile electrophilic CF₃ sources .

  • Mechanism: Often activated by Lewis acids or Copper catalysts to enhance electrophilicity, allowing reaction with thiols, alcohols, and enolates .

  • Pros/Cons: Broad substrate scope and bench-stable. However, they suffer from poor atom economy (high molecular weight byproducts) and are relatively expensive.

Umemoto's Reagents

Electrophilic sulfonium salts (e.g., S-(trifluoromethyl)dibenzothiophenium triflate) .

  • Mechanism: Direct transfer of a CF₃⁺ equivalent to electron-rich substrates. Recent advances also show they can be activated via single-electron reduction (photoredox) to generate CF₃ radicals .

  • Pros/Cons: They frequently outperform Togni's reagents in the functionalization of activated methylene compounds (e.g., β-ketoesters) due to their highly tunable reactivity . They are highly stable but carry a high commercial cost.

Langlois Reagent (CF₃SO₂Na)

A bench-stable, low-cost solid that generates CF₃ radicals upon oxidation [[1]]([Link]).

  • Mechanism: Single-electron transfer (SET) oxidation of the sulfinate anion initiates the extrusion of SO₂ gas, leaving a highly reactive •CF₃ radical.

  • Pros/Cons: Unmatched for the direct C-H functionalization of unactivated arenes and heterocycles . It is the most cost-effective reagent and is highly compatible with modern electrochemical and photochemical microflow systems , .

Quantitative Data Summary
ReagentReactivity TypeBenchtop StabilityRelative CostAtom EconomyTypical Yield (Benchmark)*
Ruppert-Prakash NucleophilicVolatile Liquid (4°C)LowHigh85–95% (Carbonyls)
Togni Reagent II ElectrophilicSolid (Stable)HighLow60–80% (Heterocycles)
Umemoto Reagent ElectrophilicSolid (Highly Stable)HighLow70–85% (β-ketoesters)
Langlois Reagent RadicalSolid (Highly Stable)Very LowModerate70–90% (Indoles/Arenes)

*Yields represent average isolated yields from standardized benchmarking studies across literature.

Mechanistic Deep-Dive: Radical Generation via Langlois Reagent

The Langlois reagent has seen a massive surge in popularity due to its operational simplicity and synergy with photoredox catalysis and electrochemistry . Understanding the sequence of radical generation is critical for troubleshooting stalled reactions.

Mechanism Langlois CF3SO2Na (Langlois) Oxidant Oxidant (e.g., TBHP) SET Langlois->Oxidant Oxidation Radical •CF3 + SO2 Oxidant->Radical -Na+ Adduct Radical Adduct Radical->Adduct +Arene Product CF3-Arene Adduct->Product -H+, -e-

Caption: Radical generation and addition mechanism of the Langlois reagent.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly defined.

Protocol A: Nucleophilic Trifluoromethylation of Acetophenone (Ruppert-Prakash)

Target: Conversion of a ketone to a trifluoromethylated alcohol .

Methodology & Causality:

  • Preparation: Flame-dry a Schlenk flask under argon. Causality: Trace water will prematurely protonate the CF₃ anion, generating inert fluoroform gas.

  • Reagent Addition: Dissolve acetophenone (1.0 equiv) in anhydrous THF (0.2 M). Add TMSCF₃ (1.2 equiv). Cool the mixture to 0 °C in an ice bath. Causality: The reaction is highly exothermic. Low temperatures prevent the decomposition of the CF₃ anion into difluorocarbene (:CF₂).

  • Initiation: Add a catalytic amount of TBAF (0.1 equiv, 1.0 M in THF) dropwise. Causality: Only a catalytic amount is needed because the resulting alkoxide intermediate acts as a nucleophile to propagate the silyl transfer from another TMSCF₃ molecule.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Validation Check: TLC should show complete consumption of the ketone. ¹⁹F NMR of the crude mixture will show a distinct singlet at ~ -80 ppm (silyl ether product), distinct from unreacted TMSCF₃ (-67 ppm).

  • Deprotection: Quench with 1 M HCl (excess) and stir for 30 minutes to cleave the silyl ether, yielding the free trifluoromethyl alcohol. Extract with Ethyl Acetate.

Protocol B: Radical C-H Trifluoromethylation of Indoles (Langlois)

Target: Direct C-H functionalization of an electron-rich heterocycle [[2]]([Link]).

Methodology & Causality:

  • Preparation: In a round-bottom flask, combine Indole (1.0 equiv) and CF₃SO₂Na (3.0 equiv). Causality: An excess of Langlois reagent is required as radical recombination and off-gassing lower the effective concentration of •CF₃.

  • Solvent System: Dissolve the mixture in a 3:1 mixture of DMSO and H₂O. Causality: Water is critical to fully solubilize the sodium salt of the Langlois reagent, while DMSO stabilizes the radical intermediates.

  • Oxidation: Slowly add tert-Butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv) at room temperature. Causality: TBHP acts as the single-electron oxidant. Slow addition prevents a rapid thermal spike and uncontrolled SO₂ evolution.

  • Reaction Monitoring: Stir for 12 hours under ambient light. Validation Check: The reaction mixture will turn from clear to a deep yellow/orange, indicating radical formation. Product formation can be confirmed via LC-MS (M+68 mass shift).

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x). Causality: Extensive brine washes are mandatory to remove the high-boiling DMSO solvent before column chromatography.

Conclusion

The selection of a trifluoromethylating reagent should never be arbitrary. For carbonyl additions, the Ruppert-Prakash reagent remains unmatched in efficiency. For the functionalization of enolates or nucleophiles where radical pathways fail, Togni's and Umemoto's reagents provide reliable electrophilic pathways. However, for late-stage C-H functionalization of complex drug scaffolds, the Langlois reagent offers the best combination of cost-efficiency, bench stability, and radical reactivity.

References

  • Catalyst-free direct C-H trifluoromethylation of indoles with Togni's reagent. ResearchGate. Available at: [Link] [[2]]([Link])

  • Comparative profiling of well-defined copper reagents and precursors for the trifluoromethylation of aryl iodides. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Research progress on trifluoromethyl-based radical reaction process. Semantic Scholar. Available at: [Link]

  • Application of Langlois' Reagent in Trifluoromethylation Reactions. ResearchGate. Available at:[Link]

  • Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. Available at: [Link]

  • The main and recent syntheses of the N-CF3 motif. Comptes Rendus de l'Académie des Sciences. Available at:[Link] [[3]]([Link])

  • Electrochemical Trifluoromethylation of Enamides under Microflow Conditions. Organic Process Research & Development (ACS Publications). Available at:[Link] [[4]]([Link])

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters (ACS Publications). Available at:[Link]

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Safety & Regulatory Compliance

Safety

Methoxymethyl trifluoromethanesulfonate proper disposal procedures

As a Senior Application Scientist, I frequently consult on the safe handling and destruction of highly reactive electrophiles. Methoxymethyl trifluoromethanesulfonate (MOM-OTf) represents a unique logistical challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling and destruction of highly reactive electrophiles. Methoxymethyl trifluoromethanesulfonate (MOM-OTf) represents a unique logistical challenge in laboratory safety. It is an exceptionally potent alkylating agent, combining the extreme leaving-group ability of the triflate anion with the highly reactive methoxymethyl cation.

Standard disposal methods for mild electrophiles are dangerously inadequate for MOM-OTf. This guide provides a field-proven, self-validating protocol for the safe destruction and disposal of MOM-OTf, ensuring operational safety and regulatory compliance.

The Chemical Threat Profile & Causality of Hazards

Alkylating agents like MOM-OTf are highly toxic because they covalently bind to nucleophilic centers in organic macromolecules, including the N7 position of guanine in DNA, leading to severe mutagenesis[1]. Therefore, destroying the electrophilic center prior to disposal is a non-negotiable safety requirement.

While water rapidly hydrolyzes methyl triflate and its derivatives[2], utilizing water alone to quench MOM-OTf is operationally dangerous. The hydrolysis of MOM-OTf is violently exothermic and yields three hazardous byproducts:

  • Trifluoromethanesulfonic Acid (HOTf): A superacid that will rapidly drop the pH of the waste stream, creating a corrosive hazard.

  • Formaldehyde ( CH2​O ): A volatile, carcinogenic gas.

  • Methanol ( CH3​OH ): A toxic, flammable solvent.

If quenched with water alone, the localized exothermic heat will vaporize the generated formaldehyde directly into the fume hood exhaust, posing a severe inhalation risk.

Quantitative Hazard & Mitigation Summary
Chemical SpeciesMolecular Weight ( g/mol )Boiling Point (°C)Hazard ClassificationProtocol Mitigation Strategy
MOM-OTf 194.13~50 (Decomposes)Severe Alkylating AgentDestroyed via controlled hydrolysis
Triflic Acid (HOTf) 150.08162Extremely CorrosiveNeutralized to stable triflate salt
Formaldehyde 30.03-19Carcinogen, Volatile GasCondensation into Urotropine
Methanol 32.0464.7Toxic, FlammableDiluted in aqueous waste
Urotropine 140.19280 (Sublimes)Low Toxicity, Stable SolidSafe for aqueous disposal
Ammonium Triflate 167.11N/A (Solid)Mild IrritantSafe for aqueous disposal

The Mechanistic Logic of the Quench

To safely destroy MOM-OTf, we must simultaneously hydrolyze the triflate, neutralize the superacid, and trap the formaldehyde. The optimal quenching agent is a 1:1 mixture of 10% Aqueous Ammonium Hydroxide ( NH4​OH ) and Isopropanol (IPA) .

The Causality of the Quench:

  • Isopropanol (IPA): Acts as a miscible heat-sink. It lowers the freezing point of the aqueous ammonia, allowing the quench bath to be cooled below 0 °C, and moderates the kinetic rate of hydrolysis by diluting the active water concentration[3].

  • Ammonium Hydroxide: Serves a dual purpose. First, it acts as a base to neutralize the HOTf, forming stable ammonium triflate. Second, the ammonia reacts directly with the liberated formaldehyde via the Delépine reaction pathway, condensing it into hexamethylenetetramine (urotropine) —a stable, water-soluble, and non-toxic solid framework.

ChemicalPathway MOM MOM-OTf (Alkylating Agent) Intermediates HOTf + CH2O + MeOH (Toxic Intermediates) MOM->Intermediates Exothermic Cleavage Hydrolysis H2O / IPA (Hydrolysis) Hydrolysis->Intermediates SafeWaste NH4OTf + Urotropine (Safe Aqueous Waste) Intermediates->SafeWaste Neutralization & Condensation Ammonia NH4OH (Nucleophile/Base) Ammonia->SafeWaste

Chemical pathway for the safe neutralization and condensation of MOM-OTf.

Operational Disposal Protocol

This protocol is designed as a self-validating system. By monitoring temperature and pH, the operator can definitively prove that the alkylating agent has been destroyed.

Required PPE: Fume hood (minimum face velocity 100 fpm), heavy-duty butyl rubber gloves (standard thin nitrile is susceptible to permeation by highly reactive electrophiles and their carrier solvents[4]), splash goggles, and a lab coat.

Workflow Prep 1. Prepare Quench Bath (10% NH4OH / IPA @ 0°C) Dilute 2. Dilute MOM-OTf (Toluene or Hexanes) Prep->Dilute Add 3. Slow Dropwise Addition (Monitor T < 20°C) Dilute->Add Stir 4. Extended Stirring (12-24 hours at 25°C) Add->Stir Test 5. Validate Quench (pH 8-9 Confirmation) Stir->Test Dispose 6. Waste Segregation (Aqueous/Organic Basic) Test->Dispose

Step-by-step operational workflow for the safe destruction of MOM-OTf.
Step-by-Step Methodology

Step 1: Quench Bath Preparation In a wide-mouth Erlenmeyer flask or beaker equipped with a large magnetic stir bar, prepare a 1:1 (v/v) mixture of Isopropanol and 10% Aqueous Ammonium Hydroxide. The volume of the quench bath should be at least 10 times the volume of the MOM-OTf solution being destroyed. Place the flask in an ice-water bath and begin vigorous stirring.

Step 2: Reagent Dilution Never quench neat MOM-OTf directly. Dilute the residual MOM-OTf or the reaction mixture in an inert, dry solvent (e.g., toluene or hexanes) to create a solution of 10% concentration or less[3].

Step 3: Controlled Addition Using an addition funnel or a cannula transfer system, add the diluted MOM-OTf solution dropwise to the vigorously stirred quench bath[3].

  • Self-Validation Check: Monitor the temperature of the quench bath. It must remain below 20 °C. If the temperature spikes, pause the addition immediately.

Step 4: Extended Stirring Once the addition is complete, remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for an additional 12 to 24 hours. Because triflates can partition into the organic layer, extended stirring is mandatory to ensure complete biphasic mass transfer and total destruction of the reactive species[5].

Step 5: Quench Validation After 24 hours, stop the stirring and allow the layers to separate. Test the pH of the bottom aqueous layer.

  • Self-Validation Check: The pH must be between 8 and 9. If the pH is acidic (< 7), the triflic acid has overwhelmed the ammonia buffer, indicating the quench is incomplete. Add additional NH4​OH and stir for another 2 hours.

Step 6: Waste Segregation Once a stable, basic pH is confirmed, the alkylating threat is neutralized. Transfer the entire biphasic mixture to a properly labeled hazardous waste container designated for "Basic Aqueous/Organic Waste"[6]. Do not seal the waste container tightly for the first 24 hours to allow any residual trace gases to vent safely.

References

  • Sarpong Group. "Quenching of Pyrophoric Materials". sarponggroup.com. 3

  • r/Chempros. "Quenching guide". reddit.com. 5

  • Environment, Health & Safety. "Chemical Labeling". University of Michigan. 6

  • The UC Center for Laboratory Safety. "UCCLS Publications". UCLA. 4

  • Benchchem. "Methyl Trifluoromethanesulfonate | Powerful Methylating Agent". benchchem.com. 2

  • Regulations.gov. "Chemical Mutagenesis". regulations.gov. 1

Sources

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